Technical Documentation Center

2-Benzamido-5-methylthiophene-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Benzamido-5-methylthiophene-3-carboxylic acid

Core Science & Biosynthesis

Foundational

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Toxicity and Safety of CAS 73696-44-3 Prepared by a Senior Application Scientist This guide provides a detailed overview of the known toxicity and safety data for the chemical compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Safety of CAS 73696-44-3

Prepared by a Senior Application Scientist

This guide provides a detailed overview of the known toxicity and safety data for the chemical compound identified by CAS number 73696-44-3. As a substance often identified as an impurity in the manufacturing of active pharmaceutical ingredients, a thorough understanding of its toxicological profile is critical for risk assessment and ensuring the safety of drug products. This document synthesizes available regulatory information, hazard classifications, and safety handling guidelines to provide a comprehensive resource for professionals in the field.

Chemical Identity and Context

The compound with CAS number 73696-44-3 is chemically known as 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one .[1] It is also referenced by several synonyms, including:

  • 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one[1]

  • Gefitinib Impurity 5[1]

  • Gefitinib Impurity 12[1]

Its identification as an impurity of Gefitinib, a well-characterized epidermal growth factor receptor (EGFR) inhibitor, underscores the importance of its toxicological evaluation in the context of pharmaceutical quality and safety.[1][2]

Regulatory and Hazard Classification

The primary source of toxicity information for CAS 73696-44-3 comes from its classification and labeling by regulatory bodies. This information is crucial for hazard communication and risk management.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating chemical hazards. For CAS 73696-44-3, the following classification has been reported:

  • Hazardous to the aquatic environment, long-term hazard: H412 - Harmful to aquatic life with long lasting effects.[1]

This classification indicates that the substance may cause long-term adverse effects in the aquatic environment.

European Union Classification

The European Union has classified this compound as a reproductive toxicant:

  • Reproductive Toxicity: Category 1B.[1]

A Category 1B classification for reproductive toxicity signifies that the substance is presumed to be a human reproductive toxicant. This is generally based on findings from animal studies.

California Safe Cosmetics Program

In the United States, the California Safe Cosmetics Program (CSCP) has identified this compound as a reportable ingredient with the following hazard trait:

  • Reproductive Toxicity [1]

This aligns with the European Union's classification and highlights the regulatory concern regarding its potential effects on reproduction.

Table 1: Summary of Hazard Classifications for CAS 73696-44-3

Jurisdiction/SystemHazard ClassHazard StatementSource
GHSHazardous to the aquatic environment, long-term hazardH412: Harmful to aquatic life with long lasting effects[1]
European UnionReproductive ToxicityCategory 1B[1]
California (CSCP)Reproductive ToxicityReportable Ingredient[1]

Toxicological Profile: An Evidence-Based Assessment

The available data points to two primary areas of toxicological concern for CAS 73696-44-3: reproductive toxicity and environmental toxicity.

Reproductive Toxicity

The classification as a Category 1B reproductive toxicant is a significant finding that warrants careful consideration in any risk assessment.[1] This classification implies that there is sufficient evidence from animal studies to suggest that the substance can interfere with reproductive function and/or development. The specific mechanisms and target organs for this toxicity are not detailed in the publicly available information.

For drug development professionals, the presence of a Category 1B reproductive toxicant as an impurity, even at low levels, requires a thorough qualification process to establish safe exposure limits in the final drug product.

Environmental Toxicity

The GHS classification H412 indicates that the substance is harmful to aquatic life with long-lasting effects.[1] This suggests that the compound is likely to be persistent in the environment and may bioaccumulate. Proper disposal and waste management protocols are therefore essential to prevent environmental contamination.

Data Gaps in the Toxicological Profile

It is important to note the significant data gaps in the publicly available toxicological profile of CAS 73696-44-3. Key areas where data is lacking include:

  • Acute Toxicity: No data on the short-term effects of exposure via oral, dermal, or inhalation routes.

  • Genotoxicity/Mutagenicity: No information on the potential for the compound to cause genetic mutations.

  • Carcinogenicity: No long-term studies to assess the cancer-causing potential.

  • Skin and Eye Irritation/Sensitization: No specific studies on local tissue effects.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): No data on the specific organs that may be affected by exposure.

The following diagram illustrates a general workflow for a comprehensive chemical safety assessment, highlighting the types of studies that are typically conducted and where data for CAS 73696-44-3 is currently unavailable.

General Workflow for Chemical Safety Assessment cluster_0 Initial Screening cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Animal Studies) cluster_3 Risk Assessment & Management Chemical Identification Chemical Identification Literature Review Literature Review Chemical Identification->Literature Review In Silico Prediction In Silico Prediction Literature Review->In Silico Prediction Genotoxicity Assays Genotoxicity Assays (Data Lacking) In Silico Prediction->Genotoxicity Assays Acute Toxicity Acute Toxicity (Data Lacking) Genotoxicity Assays->Acute Toxicity Cytotoxicity Assays Cytotoxicity Assays (Data Lacking) Repeated Dose Toxicity Repeated Dose Toxicity (Data Lacking) Acute Toxicity->Repeated Dose Toxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity (Data Available - Cat 1B) Repeated Dose Toxicity->Reproductive & Developmental Toxicity Carcinogenicity Carcinogenicity (Data Lacking) Reproductive & Developmental Toxicity->Carcinogenicity Hazard Characterization Hazard Characterization Carcinogenicity->Hazard Characterization Exposure Assessment Exposure Assessment Hazard Characterization->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization Safe Handling & Disposal Safe Handling & Disposal Risk Characterization->Safe Handling & Disposal

Caption: A generalized workflow for assessing chemical toxicity, indicating available and missing data for CAS 73696-44-3.

Experimental Protocols for Safe Handling

Given the known hazards and data gaps, a cautious approach to handling CAS 73696-44-3 is warranted. The following protocols are based on general best practices for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure:

  • Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator should be used.[3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5][6]

  • Eye Protection: Use safety goggles or a face shield to prevent eye contact.[3][5]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][5]

Engineering Controls
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3][4]

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[4]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • Inhalation: Move the individual to fresh air.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Conclusion and Recommendations

The available data for CAS 73696-44-3, 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, clearly identifies it as a substance with significant reproductive and environmental toxicity. The classification as a Category 1B reproductive toxicant necessitates stringent control measures, particularly in a pharmaceutical setting where it may be present as an impurity.

For researchers and drug development professionals, the key takeaways are:

  • Acknowledge the Hazards: The reproductive and environmental toxicities are well-documented through regulatory classifications.

  • Address Data Gaps: The lack of comprehensive toxicological data requires a conservative approach to risk assessment. Further testing would be necessary to fully characterize its safety profile.

  • Implement Strict Safety Protocols: Adherence to the recommended handling procedures and use of appropriate PPE are critical to ensure worker safety.

This guide serves as a foundational resource based on the current state of knowledge. As with any chemical, it is imperative to consult the most up-to-date Safety Data Sheet (SDS) from the supplier and to conduct a thorough risk assessment for any specific application.

References

  • PubChem. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one. National Center for Biotechnology Information. [Link]

  • ECHA. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine. European Chemicals Agency. [Link]

  • Advanced Biotech. (2006, May 25). SPECIFICATION SHEET. [Link]

  • CPC. Material Safety Data Sheet. [Link]

  • Formosa Plastics Corporation. (2009). SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. [Link]

  • Wuhan ABclonal Biotechnology Co., Ltd. SAFETY DATA SHEET. [Link]

  • Chem-Supply. Safety Data Sheet. [Link]

  • Hepf GmbH. (2017, November 28). Safety Data Sheet. [Link]

  • Chan, P. C. (2008). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. National Toxicology Program. [Link]

  • s d fine-chem limited. methyl-4-hydroxybenzoate - SAFETY DATA SHEET. [Link]

  • Maltoni, C., Ciliberti, A., & Perino, G. (1989). Long-term carcinogenicity bioassays on methylene chloride administered by ingestion to Sprague-Dawley rats and Swiss mice and by inhalation to Sprague-Dawley rats. Annals of the New York Academy of Sciences, 534, 352–366. [Link]

  • Jiangsu Hongerray New Material Co., Ltd. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one. [Link]

  • Hangzhou Foster Pharmaceutical Co., Ltd. 7-甲氧基-6-(3-吗啉-4-基丙氧基)喹唑啉-4(3H)-酮. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Benzamido-5-methylthiophene-3-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Benzamido-5-methylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Benzamido-5-methylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its current and potential applications, grounded in authoritative scientific literature.

Core Molecular Attributes

2-Benzamido-5-methylthiophene-3-carboxylic acid belongs to the class of substituted thiophenes, which are known for their diverse biological activities. The presence of the benzamido group, a thiophene core, and a carboxylic acid moiety makes this molecule a versatile scaffold for further chemical modification and a candidate for various biological screenings.

Chemical Structure and Formula

The molecular structure consists of a central thiophene ring substituted with a methyl group at the 5-position, a benzamido group at the 2-position, and a carboxylic acid at the 3-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

The confirmed molecular formula is C₁₃H₁₁NO₃S .

Physicochemical Properties

A precise understanding of the molecular weight and mass is critical for analytical characterization and stoichiometric calculations in experimental workflows. Based on the molecular formula, the following properties have been calculated:

PropertyValue
Molecular Weight 261.30 g/mol
Exact Mass 261.04596 g/mol
Monoisotopic Mass 261.04596 Da

These values are fundamental for techniques such as mass spectrometry and for preparing solutions of known molarity.

Synthesis and Mechanism

The synthesis of 2-Benzamido-5-methylthiophene-3-carboxylic acid is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-methylthiophene-3-carboxylic acid, commonly via the Gewald reaction. The second step is the acylation of the amino group with benzoyl chloride.

Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carboxylic Acid via the Gewald Reaction

The Gewald reaction is a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes.[1] It involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][2]

Experimental Protocol: Gewald Reaction

  • Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the mixture. The choice of base can influence the reaction rate and yield.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure ethyl 2-amino-5-methylthiophene-3-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification.

Causality in the Gewald Reaction: The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester.[1] The resulting α,β-unsaturated nitrile then reacts with sulfur in a series of steps to form the thiophene ring. The base acts as a catalyst for both the initial condensation and the subsequent cyclization steps.

Step 2: Acylation of 2-Amino-5-methylthiophene-3-carboxylic Acid

The final step is a standard nucleophilic acyl substitution reaction where the amino group of the thiophene intermediate attacks the electrophilic carbonyl carbon of benzoyl chloride.

Experimental Protocol: Benzoylation

  • Dissolution: Dissolve 2-amino-5-methylthiophene-3-carboxylic acid (1 equivalent) in a suitable solvent, such as a mixture of aqueous sodium bicarbonate and an organic solvent like dichloromethane, to form the carboxylate salt and neutralize the subsequently formed HCl.

  • Acylation: Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

  • Isolation: After the reaction is complete, separate the organic layer. Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallization from a solvent system like ethanol/water will yield the pure 2-Benzamido-5-methylthiophene-3-carboxylic acid.

Self-Validation and Trustworthiness: Each step of this synthesis protocol includes a purification stage (recrystallization) and is monitored by TLC. This ensures the identity and purity of the intermediates and the final product, providing a self-validating system for obtaining the target molecule with high fidelity.

Logical and Experimental Workflow Visualization

To provide a clear visual representation of the synthesis process, the following diagrams outline the molecular structure and the reaction workflow.

Molecular Structure of 2-Benzamido-5-methylthiophene-3-carboxylic acid cluster_mol cluster_data Key Properties mol data_table Property Value Formula C₁₃H₁₁NO₃S MW 261.30 g/mol Exact Mass 261.0460 g/mol

Caption: Molecular structure and key properties of the target compound.

G start Starting Materials (Ketone, Cyanoester, Sulfur) gewald Gewald Reaction (Base-catalyzed condensation) start->gewald intermediate 2-Amino-5-methylthiophene- 3-carboxylic Acid Ester gewald->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis amino_acid 2-Amino-5-methylthiophene- 3-carboxylic Acid hydrolysis->amino_acid acylation Acylation with Benzoyl Chloride amino_acid->acylation product 2-Benzamido-5-methylthiophene- 3-carboxylic Acid acylation->product

Caption: Synthetic workflow for 2-Benzamido-5-methylthiophene-3-carboxylic acid.

Applications in Research and Development

Thiophene-based compounds are a cornerstone in medicinal chemistry due to their structural similarity to phenyl rings but with distinct electronic properties, often leading to improved pharmacological profiles.

Scaffold for Drug Discovery

The 2-amido-thiophene-3-carboxylic acid scaffold is a privileged structure in drug discovery. Derivatives have shown a wide range of biological activities. For instance, similar benzamido-thiazole-carboxylic acid derivatives have been investigated as potent xanthine oxidase inhibitors for the treatment of gout and hyperuricemia. The core structure is also present in compounds explored as potential anticancer agents. The presence of the carboxylic acid and the amide linkage provides key hydrogen bonding donors and acceptors, which are crucial for binding to biological targets like enzymes and receptors.

Intermediate in Organic Synthesis

Beyond its potential biological activity, 2-Benzamido-5-methylthiophene-3-carboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted into esters, amides, or other functional groups, while the benzamido group can be modified, or the thiophene and phenyl rings can be further functionalized. This versatility makes it a useful building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

2-Benzamido-5-methylthiophene-3-carboxylic acid is a compound with significant potential, underpinned by its well-defined physicochemical properties and accessible synthetic routes. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this molecule in their scientific endeavors. The detailed protocols, rooted in established chemical principles, offer a reliable pathway for its preparation, while the exploration of its applications highlights its relevance in the ongoing search for new therapeutic agents and functional materials.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Singla, P., & Singh, J. (2018). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 8(49), 27883-27906. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]

  • Liang, F., Li, J., Li, J., & Zhang, J. (2013). An efficient synthesis of 2-aminothiophenes via a three-component Gewald reaction catalyzed by L-proline. Tetrahedron Letters, 54(33), 4443-4445. [Link]

  • Wikipedia. Gewald reaction. [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Benzamido-5-methylthiophene-3-carboxylic acid

Abstract Thiophene-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide focuses on a specific, yet representative, member of this class: 2-Benzamido-5-methylthiophene-3-carboxylic acid. In the absence of established binding data for this particular molecule, this document serves as a comprehensive roadmap for its characterization. We will delineate a strategic, multi-faceted approach to identify its potential biological targets and quantify its receptor binding affinity. This guide provides not just procedural steps, but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating investigation. We will detail advanced biophysical techniques, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), offering field-proven insights into their application, data interpretation, and the elucidation of a complete thermodynamic and kinetic binding profile.

Introduction: The Therapeutic Potential of Thiophene Carboxylic Acids

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, a structure that has garnered significant attention from medicinal chemists due to its versatile biological properties.[2] Thiophene derivatives are integral to a multitude of approved pharmaceuticals, acting on targets ranging from cyclooxygenases (COX) and lipoxygenases (LOX) in inflammatory pathways to various kinases and G-protein coupled receptors (GPCRs).[1][3] The structural motif of 2-Benzamido-5-methylthiophene-3-carboxylic acid combines several key pharmacophoric features:

  • A Thiophene-3-carboxylic acid core: The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for interaction with the active sites of enzymes like COX.[3][4]

  • A 2-Benzamido group: The amide linkage provides a hydrogen bond donor and acceptor, which can facilitate specific interactions within a receptor's binding pocket.

  • A 5-Methyl group: This substitution can influence the compound's lipophilicity and steric profile, potentially enhancing selectivity for a particular receptor isoform.

Given these structural alerts, a primary hypothesis is that 2-Benzamido-5-methylthiophene-3-carboxylic acid may exhibit anti-inflammatory properties through the inhibition of COX enzymes. However, the diverse activities of thiophene-based compounds warrant a broader initial investigation into other potential targets, such as protein kinases, which are often implicated in cancer and inflammatory signaling.

Strategic Framework for Target Identification and Affinity Determination

Our investigation into the receptor binding affinity of 2-Benzamido-5-methylthiophene-3-carboxylic acid will follow a logical, phased approach. This ensures that each experimental step is built upon a solid foundation of data and scientific reasoning.

G cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Initial Screening & Affinity Estimation cluster_2 Phase 3: In-depth Kinetic & Thermodynamic Profiling T_Hyp Hypothesize Targets (COX-2, Kinases, GPCRs) RBA Radioligand Binding Assays (Competition Binding) T_Hyp->RBA Select Primary Targets RBA_Data Determine IC50/Ki RBA->RBA_Data SPR Surface Plasmon Resonance (SPR) RBA_Data->SPR Confirm Direct Binding & Prioritize Hits ITC Isothermal Titration Calorimetry (ITC) RBA_Data->ITC Confirm Direct Binding & Prioritize Hits SPR_Data Determine Kon, Koff, Kd SPR->SPR_Data ITC_Data Determine Kd, ΔH, ΔS, Stoichiometry (n) ITC->ITC_Data

Caption: A strategic workflow for characterizing receptor binding affinity.

Synthesis of 2-Benzamido-5-methylthiophene-3-carboxylic acid

A plausible synthetic route for the target compound can be adapted from established methods for thiophene synthesis, such as the Gewald reaction, followed by standard acylation and hydrolysis steps.

G Reactants Propionaldehyde + Ethyl Cyanoacetate + Sulfur Step1 Gewald Reaction (Morpholine catalyst) Reactants->Step1 Intermediate1 Ethyl 2-amino-5-methylthiophene-3-carboxylate Step1->Intermediate1 Step2 Acylation (Benzoyl Chloride, Pyridine) Intermediate1->Step2 Intermediate2 Ethyl 2-benzamido-5-methylthiophene-3-carboxylate Step2->Intermediate2 Step3 Hydrolysis (NaOH, then H+) Intermediate2->Step3 Product 2-Benzamido-5-methylthiophene-3-carboxylic acid Step3->Product

Caption: Proposed synthetic pathway for the target compound.

Phase 1: Hypothetical Target Selection

Based on the extensive literature on thiophene derivatives, we propose three primary classes of potential targets for initial screening:

  • Cyclooxygenase-2 (COX-2): Many thiophene-based compounds are known for their anti-inflammatory properties, often acting as selective COX-2 inhibitors.[3] The structural similarity of our target compound to known COX inhibitors makes this a high-priority target.

  • Tyrosine Kinases: The thiophene scaffold is present in several approved tyrosine kinase inhibitors.[1] Deregulation of these enzymes is a hallmark of many cancers, making them a key therapeutic target class.[5][6]

  • G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, and various thiophene-containing molecules have been shown to modulate their activity.[7]

Phase 2: Radioligand Binding Assays for Initial Screening

Radioligand binding assays are the gold standard for initial screening due to their high sensitivity and robustness, particularly for membrane-bound targets like GPCRs and certain enzymes.[4][8][9] We will employ a competition binding format to determine if our test compound can displace a known high-affinity radioligand from the target receptor.

Principle of Competition Binding Assays

These assays measure the ability of an unlabeled compound (the "competitor," our test molecule) to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Detailed Protocol: Competition Binding Assay for COX-2

This protocol is adapted for screening against ovine or human recombinant COX-2.

Materials:

  • Receptor Source: Human recombinant COX-2 enzyme.

  • Radioligand: [³H]-Celecoxib or another suitable COX-2 selective radioligand.

  • Test Compound: 2-Benzamido-5-methylthiophene-3-carboxylic acid, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4).

  • Non-specific Binding Control: A high concentration of an unlabeled, potent COX-2 inhibitor (e.g., Celecoxib).

  • Filtration System: A 96-well microplate harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Components:

    • Total Binding Wells: Add radioligand and receptor preparation.

    • Non-specific Binding Wells: Add radioligand, receptor preparation, and a saturating concentration of the unlabeled COX-2 inhibitor.

    • Competition Wells: Add radioligand, receptor preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filter plate using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation
ParameterDescriptionCalculation
Total Binding Radioactivity in wells with only radioligand and receptor.Average counts per minute (CPM).
Non-specific Binding (NSB) Radioactivity in the presence of a saturating concentration of an unlabeled competitor.Average CPM.
Specific Binding The portion of radioligand binding specifically to the receptor.Total Binding - NSB.
IC50 Concentration of the test compound that displaces 50% of the specific binding.Determined by non-linear regression of the competition curve (log[competitor] vs. % specific binding).
Ki (Inhibition Constant) The affinity of the competitor for the receptor.Calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 3: In-depth Kinetic and Thermodynamic Profiling

Once a direct binding interaction is confirmed and a preliminary affinity (Ki) is established, more advanced, label-free techniques are employed to build a complete picture of the binding event.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10][11] This allows for the precise determination of kinetic parameters.

Principle:

  • The receptor (ligand) is immobilized on a sensor chip.

  • The test compound (analyte) is flowed over the surface in a microfluidic channel.

  • Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which changes the refractive index and is detected as a response.

  • The rate of this increase provides the association rate constant (kon).

  • When the analyte flow is replaced with buffer, the dissociation of the complex is monitored, providing the dissociation rate constant (koff).

Experimental Protocol Outline:

  • Chip Preparation: Select a sensor chip (e.g., CM5) and immobilize the target receptor (e.g., COX-2) using a standard coupling chemistry like amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of 2-Benzamido-5-methylthiophene-3-carboxylic acid in a suitable running buffer.

  • Binding Analysis:

    • Inject the analyte concentrations sequentially over the sensor surface, from lowest to highest.

    • Include a buffer injection (zero analyte concentration) as a control.

    • Each injection cycle consists of an association phase (analyte flow) and a dissociation phase (buffer flow).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.

Data Presentation and Interpretation:

ParameterDescriptionDerived From
kon (Association Rate Constant) The rate at which the compound binds to the receptor (units: M⁻¹s⁻¹).The initial slope of the association phase of the sensorgram.
koff (Dissociation Rate Constant) The rate at which the compound dissociates from the receptor (units: s⁻¹).The decay of the signal during the dissociation phase.
Kd (Equilibrium Dissociation Constant) The concentration of the compound at which 50% of the receptors are occupied at equilibrium. A measure of affinity.Calculated as koff / kon.
Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[1][2] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.

Principle: A solution of the test compound (in a syringe) is titrated into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding. Each injection produces a heat pulse that is integrated with respect to time to yield the enthalpy of that injection.

Experimental Protocol Outline:

  • Sample Preparation: Prepare the target protein and the test compound in the exact same buffer to minimize heats of dilution. Degas both solutions thoroughly.

  • Instrument Setup: Load the protein into the sample cell and the test compound into the injection syringe. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Acquisition: The instrument records the heat change after each injection.

Data Presentation and Interpretation:

The resulting data is a plot of heat flow (μcal/sec) versus time. Integrating the area under each peak gives the heat change for that injection. Plotting these heat changes against the molar ratio of ligand to protein yields a binding isotherm, which is then fitted to a binding model.

ParameterDescriptionDerived From
Kd (Equilibrium Dissociation Constant) A direct measure of binding affinity.The curvature of the binding isotherm.
n (Stoichiometry) The number of compound molecules that bind to one molecule of the receptor.The midpoint of the binding isotherm.
ΔH (Enthalpy Change) The heat released or absorbed upon binding.The magnitude of the heat change per injection.
ΔS (Entropy Change) The change in the system's disorder upon binding.Calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for characterizing the receptor binding affinity of 2-Benzamido-5-methylthiophene-3-carboxylic acid. By progressing from broad initial screening with radioligand binding assays to in-depth kinetic and thermodynamic profiling with SPR and ITC, researchers can build a comprehensive understanding of the compound's molecular interactions. The data generated—spanning IC50, Ki, kon, koff, Kd, n, ΔH, and ΔS—will be critical for validating its mechanism of action, guiding structure-activity relationship (SAR) studies for lead optimization, and ultimately determining its therapeutic potential. This systematic approach ensures scientific integrity and provides the robust, high-quality data required for modern drug development.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). International Journal of Medical Science and Clinical Research.
  • Screening assays for tyrosine kinase inhibitors:A review. (n.d.).
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PMC - NIH.
  • Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.).
  • Isothermal titration calorimetry of protein-protein interactions. (n.d.). PubMed - NIH.
  • Recent progress in assays for GPCR drug discovery. (n.d.). Physiology.org.
  • GPCR Binding Assay. (n.d.).
  • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023, December 22).
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). MDPI.
  • Radioligand binding methods: practical guide and tips. (n.d.).
  • Screening assays for tyrosine kinase inhibitors: A review. (2023, January 20). PubMed.
  • Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. (n.d.).
  • Radioligand binding assays and their analysis. (n.d.). PubMed.
  • Radioligand Binding Assays and Their Analysis. (n.d.).
  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). Semantic Scholar.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022, September 20). MDPI.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. (n.d.). Springer.
  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery.

Sources

Exploratory

Strategic Deployment of Thiophene-3-Carboxylic Acid Derivatives in Early-Stage Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic replacement of classical aromatic rings with heteroaromatic bioisosteres is a fundamental tactic for lead optimization. Thiophene-3-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic replacement of classical aromatic rings with heteroaromatic bioisosteres is a fundamental tactic for lead optimization. Thiophene-3-carboxylic acid (T3CA) and its derivatives have emerged as privileged scaffolds, ranking highly among USFDA-approved small molecules. By acting as an advanced bioisostere for benzoic and anthranilic acids, the T3CA core offers unique physicochemical advantages, including tunable lipophilicity, enhanced metabolic stability, and supplementary hydrogen-bonding vectors via its sulfur atom.

This technical guide synthesizes the structural rationale, synthetic methodologies, and target-specific applications of T3CA derivatives, providing actionable protocols for early-stage drug discovery professionals.

Physicochemical Rationale: The Bioisosteric Advantage

The concept of bioisosterism is paramount in tackling lead optimization hurdles such as poor efficacy, off-target toxicity, or suboptimal pharmacokinetics[1]. The benzene-to-thiophene rescaffolding strategy is particularly effective for the following mechanistic reasons:

  • Electronic Distribution & Geometry: Thiophene is an electron-rich, five-membered heteroaromatic ring. While it mimics the planar geometry of benzene, its internal bond angles and the presence of the heteroatom alter the dipole moment. This subtle electronic shift can abrogate off-target pi-pi stacking interactions that often lead to promiscuity in highly lipophilic phenyl-containing leads.

  • Supplementary Hydrogen Bonding: The sulfur atom in the thiophene ring acts as a weak hydrogen-bond acceptor. In the confined hydrophobic pockets of target proteins, this sulfur can engage in highly specific interactions with backbone amides or polar side chains (e.g., interactions with Leu100 in HIV-1 Reverse Transcriptase)[2].

  • Metabolic Stability: Phenyl rings are notoriously susceptible to cytochrome P450-mediated aromatic hydroxylation. Substituting a phenyl ring with a thiophene core, particularly when sterically shielded by a 3-carboxylic acid or 2-amino group, can significantly redirect or block Phase I metabolism, extending the compound's half-life.

When the 3-carboxylic acid moiety is introduced, the scaffold mimics benzoic acid or, when a 2-amino group is present, anthranilic acid. This makes T3CA derivatives ideal starting points for designing inhibitors of diverse targets, ranging from kinases to viral polymerases.

Target-Specific Applications & SAR Insights

T3CA derivatives have demonstrated remarkable versatility across multiple therapeutic areas. Table 1 summarizes key quantitative data from recent high-throughput screening and structure-activity relationship (SAR) optimization campaigns.

Table 1: Quantitative Profiling of T3CA Derivatives against Diverse Targets
Therapeutic TargetCompound Class / Specific DerivativePrimary Activity (IC50 / MIC)Mechanism of ActionReference
ANO1 (CaCC) 4-arylthiophene-3-carboxylic acid (Cmpd 42)IC50 = 0.79 μMSelective ion channel blockade (Analgesia)[3]
HIV-1 RT 5-(3,4-Dichlorophenyl)-2-(3-phenylureido)T3CAIC50 = 0.90 μMAllosteric NNRTI pocket binding[2]
M. tuberculosis (mtFabH) 2-amino-5-phenylthiophene-3-carboxylic acidsMIC = 1.9 - 7.7 μMInhibition of fatty acid biosynthesis[4]
RhoA / ROCK Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideAnti-proliferativeCovalent inhibition of RhoA GTPase[5]
SARS-CoV-2 Mac1 2-amide-3-methylester thiopheneDose-dependentRepression of viral replication[6]
Case Study: Dual RNAP and HIV-1 RT Inhibition

A persistent challenge in infectious disease is managing co-infections, such as MRSA and HIV-1. Researchers discovered that 2-ureidothiophene-3-carboxylic acids can act as dual inhibitors[2]. The causality behind this dual activity lies in the structural homology between the bacterial RNA polymerase (RNAP) "switch region" and the HIV-1 reverse transcriptase (RT) non-nucleoside inhibitor (NNRTI) allosteric binding site. The T3CA core provides the exact spatial geometry required to project a 3,4-dichlorophenyl moiety into a deep hydrophobic pocket while the 3-carboxylic acid forms a critical anchoring hydrogen bond with Lys101 in the RT active site.

Fig 2. Inhibition of the RhoA/ROCK signaling pathway by T3CA derivatives.

Synthetic Methodologies: The Gewald Reaction

The construction of the 2-aminothiophene-3-carboxylic acid core is most efficiently achieved via the Gewald Multicomponent Reaction (MCR) [7]. This one-pot synthesis condenses a ketone or aldehyde with an activated nitrile (like methyl cyanoacetate) and elemental sulfur in the presence of a secondary amine base.

Mechanistic Causality
  • Knoevenagel Condensation: The secondary amine (e.g., morpholine or pyrrolidine) deprotonates the highly acidic methylene of the cyanoacetate, initiating a nucleophilic attack on the carbonyl carbon of the ketone/aldehyde. Water is eliminated to form an α,β-unsaturated nitrile.

  • Sulfur Activation & Thiolation: Elemental sulfur ( S8​ ) is activated by the base. The resulting polysulfide anion attacks the γ -position of the α,β -unsaturated nitrile.

  • Cyclization: Intramolecular nucleophilic attack of the thiol onto the cyano group forms the five-membered thiophene ring, followed by tautomerization to yield the stable 2-amino-thiophene-3-carboxylate.

Fig 1. Mechanistic workflow of the multicomponent Gewald synthesis.

Experimental Workflow: Microwave-Assisted Gewald Synthesis

To ensure a self-validating and highly reproducible system, the following protocol utilizes microwave irradiation. Causality: Microwave heating provides rapid, uniform kinetic energy that overcomes the activation barrier of the cyclization step much faster than conventional thermal heating, drastically reducing the polymerization of the cyanoacetate and improving overall yields[8].

Materials Required
  • Substrates: Cycloheptanone (1.0 mmol), Methyl cyanoacetate (1.1 mmol).

  • Reagents: Elemental sulfur ( S8​ , 1.1 mmol).

  • Catalyst/Base: Pyrrolidine or Morpholine (1.0 mmol).

  • Solvent: N,N-Dimethylformamide (DMF) (3.0 mL) or Cyclopentyl methyl ether (CPME) for a greener alternative[9].

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve cycloheptanone (1.0 mmol) and methyl cyanoacetate (1.1 mmol) in 3.0 mL of anhydrous DMF.

    • Rationale: Anhydrous conditions prevent premature hydrolysis of the cyanoacetate ester.

  • Base Addition: Slowly add pyrrolidine (1.0 mmol) dropwise to the stirring solution at room temperature. Stir for 5 minutes.

    • In-Process Control (IPC): A slight exothermic reaction and color change (to pale yellow) indicate the successful formation of the Knoevenagel adduct.

  • Sulfur Incorporation: Add finely powdered elemental sulfur (1.1 mmol) to the mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 90°C for 15–30 minutes (monitor pressure to ensure it remains below 5 bar).

    • Rationale: Controlled microwave heating accelerates the thiolation and ring-closure cascade, preventing the degradation of the electron-rich thiophene product.

  • Quenching and Extraction: Cool the vial to room temperature using compressed air. Pour the mixture into 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation & Purification:

    • Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The product should appear as a distinct UV-active spot.

    • Purify via flash column chromatography (SiO2).

    • Final QC: Confirm structural integrity via LC-MS (Target m/z for methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate [M+H]+ = 226.3) and 1H NMR (look for the characteristic broad singlet of the NH2​ protons around δ 5.78 ppm)[6].

Conclusion

Thiophene-3-carboxylic acid derivatives represent a highly modular, synthetically accessible, and biologically privileged class of molecules. By mastering the Gewald multicomponent reaction and understanding the bioisosteric principles that govern thiophene-target interactions, medicinal chemists can rapidly generate robust lead compounds for challenging therapeutic targets, from viral polymerases to oncogenic GTPases.

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 2-Benzamido-5-methylthiophene-3-carboxylic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Benzamido-5-methylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Benzamido-5-methylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is a robust two-stage process commencing with the formation of a 2-aminothiophene intermediate via the Gewald aminothiophene synthesis, followed by a Schotten-Baumann reaction for the final benzoylation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.

Introduction: Significance and Synthetic Strategy

Substituted thiophene-3-carboxylic acids are versatile scaffolds in pharmaceutical research, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] 2-Benzamido-5-methylthiophene-3-carboxylic acid, in particular, combines the key structural features of a substituted thiophene ring, a carboxylic acid, and a benzamide group, making it a valuable building block for the synthesis of novel therapeutic agents.[3][4]

Our synthetic approach is designed for efficiency and reliability, proceeding in two distinct stages:

  • Gewald Aminothiophene Synthesis: This multicomponent reaction is a highly effective method for constructing the polysubstituted 2-aminothiophene core.[5][6] It involves the condensation of an aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

  • Schotten-Baumann Benzoylation: This classic amidation reaction is employed to introduce the benzoyl group onto the 2-amino position of the thiophene intermediate using benzoyl chloride under basic conditions.[7][8] This method is well-suited for acylating amines in an aqueous-organic biphasic system, which protects the acid chloride from hydrolysis while facilitating the reaction.[9]

This protocol provides a self-validating system where the successful isolation and characterization of the intermediate from Stage 1 is a prerequisite for proceeding to Stage 2.

Overall Synthetic Workflow

The synthesis is a two-step process starting from common laboratory reagents. First, the 2-aminothiophene intermediate is formed and hydrolyzed. Second, this intermediate is acylated to yield the final product.

Synthesis_Workflow Reagents1 Propionaldehyde + Methyl Cyanoacetate + Sulfur Intermediate_Ester Methyl 2-amino-5-methyl- thiophene-3-carboxylate Reagents1->Intermediate_Ester  Gewald Reaction (Base, 50°C) Intermediate_Acid 2-Amino-5-methyl- thiophene-3-carboxylic acid Intermediate_Ester->Intermediate_Acid  Ester Hydrolysis (NaOH, H3O+) Final_Product 2-Benzamido-5-methyl- thiophene-3-carboxylic acid Intermediate_Acid->Final_Product Reagents2 Benzoyl Chloride + NaOH(aq) Reagents2->Final_Product  Schotten-Baumann Reaction

Figure 1: Overall synthetic pathway for 2-Benzamido-5-methylthiophene-3-carboxylic acid.

Detailed Synthesis Protocol

Stage 1: Synthesis of 2-Amino-5-methylthiophene-3-carboxylic acid (Intermediate)

This stage first produces the methyl ester of the target intermediate via the Gewald reaction, which is then hydrolyzed to the carboxylic acid.

Part A: Methyl 2-amino-5-methylthiophene-3-carboxylate Synthesis (Gewald Reaction)

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the aldehyde and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to form the stable aromatic thiophene ring.[5][10]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Propionaldehyde 58.08 1.74 g (2.15 mL) 30.0
Methyl Cyanoacetate 99.09 2.97 g (2.65 mL) 30.0
Sulfur (powder) 32.06 0.96 g 30.0
Morpholine 87.12 1.48 g (1.48 mL) 17.0
Dimethylformamide (DMF) - 15 mL -
Ethyl Acetate - ~150 mL -
Water - As needed -
Saturated Brine - As needed -

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add elemental sulfur powder (0.96 g, 30.0 mmol) and dimethylformamide (15 mL). Stir the suspension.

  • Addition of Reagents: Sequentially add methyl cyanoacetate (2.97 g, 30.0 mmol) and morpholine (1.48 g, 17.0 mmol) to the flask. The solution will gradually darken.[11]

  • Aldehyde Addition: Add propionaldehyde (1.74 g, 30.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture in an oil bath set to 50 °C and stir overnight (approx. 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with 50 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[11] Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2-amino-5-methylthiophene-3-carboxylate as a yellowish solid.[11] A typical yield is around 70-75%.[11]

Part B: Hydrolysis to 2-Amino-5-methylthiophene-3-carboxylic acid

  • Saponification: Dissolve the purified ester from Part A in a minimal amount of methanol or ethanol in a round-bottom flask. Add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 1.5 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

  • Acidification: After cooling the reaction to room temperature, remove the alcohol solvent via rotary evaporation. Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to a pH of ~4-5 by the dropwise addition of 2 M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 2-Amino-5-methylthiophene-3-carboxylic acid.

Stage 2: 2-Benzamido-5-methylthiophene-3-carboxylic acid Synthesis (Schotten-Baumann Reaction)

This stage involves the acylation of the amino group. The Schotten-Baumann conditions use a biphasic system where the base in the aqueous phase neutralizes the HCl byproduct, driving the reaction to completion.[8][9]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (for 10 mmol scale) Moles (mmol)
2-Amino-5-methylthiophene-3-carboxylic acid 157.19 1.57 g 10.0
Benzoyl Chloride 140.57 1.41 g (1.17 mL) 10.0
Sodium Hydroxide (NaOH) 40.00 - -
Dichloromethane (DCM) or Diethyl Ether - 30 mL -
Hydrochloric Acid (HCl) - As needed -

| Water | - | As needed | - |

Procedure:

  • Dissolution: In a 100 mL flask, dissolve 2-Amino-5-methylthiophene-3-carboxylic acid (1.57 g, 10.0 mmol) in 25 mL of a 10% aqueous sodium hydroxide solution. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: To the cooled, stirring solution, add benzoyl chloride (1.41 g, 10.0 mmol) dropwise over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours. A precipitate of the product should form. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride.[13]

  • Work-up and Acidification: Cool the reaction mixture again in an ice bath. Carefully acidify the mixture to a pH of 2-3 with 2 M HCl. This step protonates the carboxylate salt, causing the final product to precipitate fully.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified white or off-white solid in a vacuum oven to yield the final product, 2-Benzamido-5-methylthiophene-3-carboxylic acid.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, O-H).

  • Melting Point: To assess the purity of the final product.

Conclusion

This application note details a reliable and scalable two-stage synthesis for 2-Benzamido-5-methylthiophene-3-carboxylic acid. The protocol leverages the efficiency of the Gewald aminothiophene synthesis for the construction of the core heterocyclic structure and the robustness of the Schotten-Baumann reaction for the final amidation. By carefully following the outlined steps and process controls, researchers can effectively produce this valuable compound for further investigation in pharmaceutical and materials science applications.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100. [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-339. [Link]

  • Ghahremanpour, M. M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Ghahremanpour, M. M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 30(2), 279-291. [Link]

  • Wikipedia (Japanese). (n.d.). ショッテン・バウマン反応. [Link]

  • PubChemLite. (n.d.). 2-thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-. [Link]

  • PubChem. (n.d.). 2-Amino-5-methylthiophene-3-carboxylic acid. [Link]

  • Zhang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-840. [Link]

  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

  • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [Link]

  • Qasim, Z. S., & Abbas, K. S. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • ARKIVOC. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

  • Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 79(3), 305-309. [Link]

  • Central Asian Journal of Theoretical and Applied Science. (2024). Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. [Link]

  • ACS Publications. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET. [Link]

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2901. [Link]

Sources

Application

In Vivo Dosing Strategies for 2-Benzamido-5-methylthiophene-3-carboxylic acid: From Bench to Preclinical Model

An Application Note and Protocol for Researchers Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing effective in vivo dosing str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing effective in vivo dosing strategies for the novel compound, 2-Benzamido-5-methylthiophene-3-carboxylic acid. Derivatives of thiophene-3-carboxylic acid have garnered significant interest in medicinal chemistry due to their versatile pharmacological properties, acting as scaffolds for a range of therapeutic agents.[1][2][3] The successful preclinical evaluation of any new chemical entity, including this one, is critically dependent on a well-defined strategy for animal dosing that ensures adequate systemic exposure. This guide outlines a logical, step-wise approach, from initial physicochemical characterization and formulation development to the design and execution of a pilot pharmacokinetic study. The protocols provided herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific rigor and data reliability.

Introduction: The Scientific Imperative for a Robust Dosing Strategy

The 2-Benzamido-5-methylthiophene-3-carboxylic acid scaffold represents a promising starting point for drug discovery. Its structural motifs are present in compounds with reported biological activities ranging from anti-inflammatory to anticancer effects.[4][5][6] However, the journey from a promising compound in a flask to a validated lead in a preclinical model is fraught with challenges, the most common of which is achieving adequate bioavailability.[7][8] The physicochemical properties of this compound—a substituted aromatic carboxylic acid—suggest a high likelihood of poor aqueous solubility, which is a primary obstacle to effective in vivo absorption.[9][10]

Therefore, a systematic and scientifically-grounded approach to formulation and dosing is not merely a procedural step but a core component of the research itself. An inadequate dosing strategy can lead to false-negative results, where a potentially potent compound is dismissed due to poor exposure, wasting significant time and resources. This guide provides the foundational knowledge and actionable protocols to mitigate this risk.

Foundational Work: Physicochemical Characterization

Before any in vivo work is initiated, a fundamental understanding of the compound's physical and chemical properties is essential. This data will inform every subsequent decision in the formulation development process.[9]

Key Parameters to Determine
  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate the conditions of the gastrointestinal tract and blood.

  • pKa (Ionization Constant): As a carboxylic acid, the compound's ionization state will change with pH, dramatically affecting its solubility and permeability.

  • LogP/LogD (Lipophilicity): This value predicts the compound's partitioning between lipid and aqueous phases, which influences its absorption and distribution.

Protocol 1: Kinetic Aqueous Solubility Screen

This protocol provides a rapid assessment of solubility in various vehicles, guiding the selection of a suitable formulation strategy.

Materials:

  • 2-Benzamido-5-methylthiophene-3-carboxylic acid

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 2.0

  • A panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene glycol, Solutol HS 15, Cremophor EL)

  • 96-well plates

  • Plate shaker

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mg/mL).

  • In a 96-well plate, add 198 µL of each test vehicle (e.g., water, PBS, PBS + 10% Solutol HS 15) to separate wells.

  • Add 2 µL of the DMSO stock solution to each well. This creates a 100-fold dilution and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC or LC-MS/MS method against a standard curve.

Formulation Development: A Decision-Driven Approach

With the solubility data in hand, a formulation strategy can be developed. The goal is to create a vehicle that is safe for the animal and maintains the compound in a state that allows for absorption.[7][11] For early-stage preclinical studies, the simplest effective formulation is often the best.

Formulation Decision Pathway

The choice of formulation is a sequential process. One should start with the simplest options and only increase complexity if necessary.[9]

G A Start: Assess Aqueous Solubility (pH 7.4) B Solubility > 1 mg/mL? A->B C Yes B->C D No B->D E Formulate as simple aqueous solution in PBS or saline. C->E F Assess solubility in co-solvent systems (e.g., PEG 400, Solutol). D->F G Solubility > 1 mg/mL in a tolerable co-solvent mix? F->G H Yes G->H I No G->I J Formulate as a co-solvent solution. H->J K Develop a suspension. I->K L Consider advanced formulations (e.g., lipid-based, ASD). K->L G cluster_0 Pre-Study cluster_1 Dosing & Sampling cluster_2 Analysis & Interpretation A Select Animal Model & Dose B Prepare Formulation A->B C Acclimate Animals B->C D Administer Compound (IV, PO) C->D E Collect Blood Samples at Timed Intervals D->E F Process Blood to Plasma E->F G LC-MS/MS Bioanalysis F->G H Calculate PK Parameters (Cmax, AUC) G->H I Interpret Data & Plan Next Steps H->I

Caption: Workflow for a typical pilot pharmacokinetic study.

Linking PK to Pharmacodynamics (PD) and Efficacy

The ultimate goal is to establish a relationship between drug exposure (PK) and the biological effect (PD). [12][13]Once the PK profile is understood, you can design efficacy studies with dosing regimens that are predicted to maintain the drug concentration above the in vitro effective concentration (e.g., the IC50). This PK/PD relationship is the cornerstone of rational drug development. [14][15] For 2-Benzamido-5-methylthiophene-3-carboxylic acid, the specific PD biomarker would depend on its therapeutic target. For example:

  • If an enzyme inhibitor: The PD endpoint could be the level of the enzyme's product in tissue or blood.

  • If an anti-inflammatory agent: The PD endpoint could be the reduction of a pro-inflammatory cytokine.

Conclusion and Future Directions

This guide provides a comprehensive framework for developing an in vivo dosing strategy for 2-Benzamido-5-methylthiophene-3-carboxylic acid. By systematically characterizing the compound, selecting an appropriate formulation, and conducting a pilot PK study, researchers can ensure that their in vivo experiments are built on a solid foundation. The data generated from these initial studies are invaluable for making informed decisions, optimizing dose regimens, and ultimately, increasing the probability of successfully demonstrating the therapeutic potential of this promising compound scaffold.

References

  • Smith, D. A., & van de Waterbeemd, H. (2007). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology, 64(3), 290–296. [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • AMSbiopharma. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • Novartis Institute of Biomedical Research. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Journal of Translational Medicine, 10(1), 1-13. [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. [Link]

  • Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • American Association of Cancer Research. (n.d.). Pharmacokinetics/Pharmacodynamics Modeling for Drug Development in Oncology. [Link]

  • Gabrielsson, J., & Weiner, D. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Taylor & Francis Online, 14(10), 1057-1067. [Link]

  • Chapman, N. B., & Clarke, K. (1973). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 16(2), 173–176. [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Medicinal Chemistry, 13(6), 549-562. [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. [Link]

Sources

Method

Application Notes & Protocols: Conjugation Techniques for 2-Benzamido-5-methylthiophene-3-carboxylic Acid Derivatives

Introduction: The Thiophene Scaffold in Modern Drug Discovery The 2-benzamido-5-methylthiophene-3-carboxylic acid core represents a "privileged structure" in medicinal chemistry. Thiophene-based compounds are integral to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The 2-benzamido-5-methylthiophene-3-carboxylic acid core represents a "privileged structure" in medicinal chemistry. Thiophene-based compounds are integral to numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Their significance stems from the thiophene ring's ability to act as a bioisostere of a benzene ring, enhancing drug-receptor interactions through its unique electronic and steric properties.[2]

Conjugating molecules to the carboxylic acid handle of this scaffold is a critical strategy for developing advanced therapeutics and research tools. This process allows for the attachment of various molecular entities, such as:

  • Targeting Ligands: Peptides or antibodies for site-specific drug delivery.

  • Pharmacokinetic Modifiers: Polyethylene glycol (PEG) to enhance solubility and circulation time.

  • Bio-orthogonal Handles: Alkynes or azides for "click" chemistry applications in complex biological systems.[5]

  • Other Pharmacophores: Combining functionalities to create synergistic or multi-target drugs.[6][7][8]

This guide provides a detailed exploration of the core chemical principles and step-by-step protocols for the effective conjugation of 2-benzamido-5-methylthiophene-3-carboxylic acid derivatives, with a focus on robust and reproducible amide bond formation.

Core Principle: Activation of the Carboxylic Acid

The direct condensation of a carboxylic acid with an amine to form an amide bond is generally inefficient. This is because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[9] Therefore, successful conjugation hinges on the activation of the carboxyl group to create a reactive intermediate that is readily susceptible to nucleophilic attack by an amine.

The general workflow for this conjugation process is outlined below.

G cluster_start Starting Materials cluster_process Conjugation Process cluster_end Outcome ThiopheneAcid 2-Benzamido-5-methylthiophene -3-carboxylic Acid Activation Step 1: Carboxylic Acid Activation (via Coupling Reagent) ThiopheneAcid->Activation AmineMolecule Amine-containing Molecule (e.g., Peptide, Linker, Drug) Coupling Step 2: Nucleophilic Attack (Amide Bond Formation) AmineMolecule->Coupling Activation->Coupling Reactive Intermediate Product Conjugated Product Coupling->Product Purification Purification Product->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Figure 1. General workflow for the conjugation of thiophene carboxylic acids.

Part 1: Key Strategies for Carboxylic Acid Activation

The choice of activating agent is critical and depends on the complexity of the substrates, desired reaction conditions (e.g., organic vs. aqueous solvent), and potential for side reactions.

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) , are the most widely used coupling reagents.[10] EDC is particularly valuable for bioconjugation due to its water solubility and the water-soluble nature of its urea byproduct, which simplifies purification.[9]

Mechanism of Action: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.[11][12] To enhance efficiency and suppress side reactions (such as racemization of adjacent chiral centers or formation of an unreactive N-acylurea), an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS is often included. These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS ester.[9][12]

G CarboxylicAcid R-COOH (Thiophene Acid) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea + EDC EDC EDC->Acylisourea NHSEster NHS Ester (Semi-Stable) Acylisourea->NHSEster + Urea Urea Byproduct Acylisourea->Urea NHS NHS NHS->NHSEster Amide Amide Product NHSEster->Amide + ReleasedNHS NHS NHSEster->ReleasedNHS Amine R'-NH2 Amine->Amide

Figure 2. Mechanism of EDC/NHS-mediated amide coupling.
Uronium/Aminium Salt-Based Coupling

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents for amide bond formation, especially for sterically hindered substrates.[9]

Mechanism of Action: In the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) , the carboxylate anion attacks HATU to form an activated acyl-tetramethyluronium ester. This species is extremely reactive towards amines, leading to rapid amide bond formation with high yields. These reactions are typically performed in anhydrous polar aprotic solvents like DMF or NMP.

Conversion to Acyl Halides

For simpler, more robust substrates, conversion of the carboxylic acid to a highly reactive acyl chloride is a powerful strategy.[13] This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .

Causality: This method is often reserved for the initial steps of a synthesis as the harsh conditions and high reactivity of the acyl chloride are incompatible with sensitive functional groups that may be present on complex biomolecules or advanced intermediates.[10][13] The resulting acyl chloride reacts readily with amines, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[14]

Part 2: Comparative Analysis and Protocol Selection

Choosing the appropriate conjugation strategy is paramount for success. The following table provides a comparative summary to guide your decision-making process.

Method Coupling Reagent/System Additive Base Typical Solvent(s) Typical Reaction Time Reported Yield Range (%) Key Advantages Common Side Reactions
Carbodiimide EDCNHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water[9]1-12 hours[9]60-95%[9]Water-soluble byproduct, mild conditions, suitable for bioconjugation.Racemization (suppressed by NHS), N-acylurea formation.
Uronium Salt HATUNoneDIPEAAnhydrous DMF, NMP[9]1-4 hours[9]75-99%High efficiency, fast reactions, good for hindered substrates.Requires anhydrous conditions, higher cost.
Acyl Halide Thionyl Chloride or Oxalyl ChlorideNonePyridine or Et₃NAnhydrous DCM, Dioxane[14]1-18 hours[14]60-90%High reactivity, low-cost reagents.Harsh conditions, not compatible with many functional groups.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for EDC/NHS-Mediated Conjugation

This protocol is ideal for both organic synthesis and bioconjugation in aqueous buffers.

Materials:

  • 2-Benzamido-5-methylthiophene-3-carboxylic acid (1.0 eq)

  • Amine-containing molecule (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • NHS (1.2 eq)

  • Anhydrous DMF or DCM (for organic reactions) or appropriate buffer (e.g., MES pH 5-6 for activation, PBS pH 7.2-8.0 for coupling)

  • 5% Aqueous HCl, Saturated Aqueous NaHCO₃, Brine (for work-up)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the thiophene carboxylic acid (1.0 eq) in the chosen solvent (e.g., DMF).

    • Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.[9]

    • Stir the reaction mixture at room temperature for 15-60 minutes. Formation of the NHS-activated ester can be monitored by TLC or LC-MS.

  • Amine Coupling:

    • Add the amine-containing molecule (1.0-1.2 eq) to the solution of the activated ester.

    • If the reaction was performed in an organic solvent, a non-nucleophilic base like DIPEA (2.0 eq) may be added if the amine is in its salt form (e.g., HCl salt).

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[9]

  • Work-up and Purification (for organic reactions):

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: High-Efficiency HATU-Mediated Conjugation

This protocol is highly recommended for challenging or sterically hindered substrates in an organic setting.

Materials:

  • 2-Benzamido-5-methylthiophene-3-carboxylic acid (1.0 eq)

  • Amine-containing molecule (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • Pre-activation:

    • In a flame-dried flask under an inert atmosphere, dissolve the thiophene carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]

    • Add DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling:

    • Add the amine (1.2 eq), optionally dissolved in a small amount of anhydrous DMF, to the pre-activated mixture. If the amine is an HCl salt, add an additional equivalent of DIPEA.

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[9]

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Conjugation via Acyl Chloride Intermediate

This protocol is suitable for robust substrates where other methods may fail.

Materials:

  • 2-Benzamido-5-methylthiophene-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5-2.0 eq)

  • Anhydrous DCM or Dioxane

  • Catalytic DMF (1-2 drops)

  • Amine-containing molecule (1.1 eq)

  • Pyridine or Et₃N (2.0-3.0 eq)

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried flask under an inert atmosphere, suspend the thiophene carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add 1-2 drops of catalytic DMF.

    • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately without further purification.

  • Amine Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and pyridine (2.0-3.0 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

Conclusion

The conjugation of 2-benzamido-5-methylthiophene-3-carboxylic acid derivatives is a versatile and powerful approach in modern drug discovery. The successful formation of a stable amide bond is reliant on the appropriate activation of the carboxylic acid moiety. By understanding the mechanisms and advantages of different coupling strategies—from the mild, aqueous-compatible EDC/NHS system to the highly efficient HATU protocol—researchers can select the optimal conditions for their specific synthetic goals. The detailed protocols provided herein serve as a robust starting point for developing novel conjugates for a wide array of therapeutic and research applications.

References

  • Title: Conversion of Carboxylic acids to amides using DCC as an activating agent Source: Google Cloud URL
  • Title: Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem Source: BenchChem URL
  • Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Google Cloud URL
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Mechanisms for the activation of carboxylic acid in amide bond...
  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC Source: PMC URL
  • Title: Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC Source: PMC URL
  • Title: Synthesis and Pharmacological Characterization of 2-(Acylamino)
  • Title: Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)
  • Title: Thiophene-Based Compounds | Encyclopedia MDPI Source: MDPI URL
  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing Source: RSC Publishing URL
  • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI Source: MDPI URL
  • Title: A Synthetic Strategy toward S-, N-, and O-Heterocyclooctynes Facilitates Bioconjugation Using Multifunctional Handles | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Design, Synthesis, in vitro Antiproliferative Activity Evaluation of 2-Acylaminothiopene-3-carboxamide Derivatives | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Arylation Chemistry for Bioconjugation - PMC - NIH Source: PMC URL
  • Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC Source: PMC URL
  • Title: Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3 Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: Arylation Chemistry for Bioconjugation - DSpace@MIT Source: DSpace@MIT URL
  • Title: Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL

Sources

Application

Application Note: Preparation and Handling of DMSO Stock Solutions for 2-Benzamido-5-methylthiophene-3-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Thermodynamics of compound solubilization, freeze-thaw mitigation, and self-validating assay preparation. Introduction & Che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Thermodynamics of compound solubilization, freeze-thaw mitigation, and self-validating assay preparation.

Introduction & Chemical Profile

2-Benzamido-5-methylthiophene-3-carboxylic acid (CAS: 73696-44-3) is a specialized, hydrophobic small molecule belonging to the thiophene-3-carboxylic acid class, frequently evaluated in high-throughput screening (HTS) libraries for targeted biological assays 1[1]. Due to its highly lipophilic nature, it exhibits poor aqueous solubility, making anhydrous Dimethyl Sulfoxide (DMSO) the mandatory primary solvent for stock preparation. Improper handling of DMSO stocks is a leading cause of false negatives in drug discovery due to undetected compound precipitation.

Table 1: Chemical Profile & Solubilization Parameters
PropertySpecification
Compound Name 2-Benzamido-5-methylthiophene-3-carboxylic acid
CAS Number 73696-44-3
Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
Primary Solvent Anhydrous DMSO (≥99.9%, Argon-purged)
Recommended Stock 10 mM – 50 mM

Mechanistic Insights: The Thermodynamics of DMSO Solubilization

As an Application Scientist, it is critical to understand why small molecules spontaneously precipitate in storage, rather than simply following a dilution recipe.

Ostwald's Rule of Stages & Polymorphism: Amorphous compounds dissolve rapidly in DMSO but exist in a metastable state. According to 2, these compounds can easily transition into a lower-entropy, thermodynamically stable crystalline polymorph if the kinetic conditions are altered[2].

The Danger of Hygroscopy & Cavity Formation: DMSO is highly hygroscopic and can rapidly absorb ambient moisture, taking up to 10% of its original volume in water 3[3]. This water uptake alters the solvent system's non-ideal properties. Specifically, cavity formation—a necessary thermodynamic step for solute accommodation—becomes significantly more difficult in wet DMSO compared to dry DMSO 4[4].

Freeze-Thaw Synergy: Repeated freeze-thaw cycles synergistically enhance compound precipitation 5[5]. When a hydrated DMSO stock is frozen, the freezing point is depressed, forcing the compound into an unstable supersaturated zone that triggers irreversible crystallization. Therefore, maintaining "bone dry" conditions and utilizing single-use aliquots are non-negotiable parameters.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your downstream data, follow this self-validating workflow.

Step 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized 2-Benzamido-5-methylthiophene-3-carboxylic acid to equilibrate to room temperature inside a desiccator before opening. This prevents condensation from introducing moisture.

  • Dissolution: Weigh 2.75 mg of the compound and dissolve it in exactly 1.0 mL of anhydrous DMSO.

  • Acoustic Mixing: Vortex gently. If the compound resists dissolution, apply low-energy bath sonication for 5–10 minutes. Sonication provides acoustic mixing that can rescue precipitated compounds without causing thermal degradation 4[4].

Step 2: Aliquoting and Storage
  • Division: Immediately divide the master stock into 10–50 µL single-use aliquots in tightly sealed, low-binding polypropylene tubes.

  • Storage: Store at -20°C or -80°C in the dark.

  • Rule of Thumb: Never subject the master stock to more than one freeze-thaw cycle.

Step 3: Preparation of Working Solutions (Assay Day)
  • Thawing: Thaw a single aliquot at room temperature.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO rather than the aqueous buffer 6[6]. This ensures the compound remains in the soluble zone.

  • Aqueous Transfer: Spike the DMSO-diluted compound into the final aqueous assay buffer immediately prior to the experiment. This maintains a constant, low DMSO concentration across all wells7[7].

  • Validation (Self-Correction): Validate kinetic solubility via nephelometry (light scattering) or microscopic observation to ensure no micro-precipitates have formed in the final buffer 8[8].

Assay Integration & Tolerances

Depending on your downstream application, the final concentration of DMSO must be strictly controlled. Excessive DMSO will denature target proteins or induce cell death.

Table 2: Maximum Tolerated DMSO Concentrations by Assay Type
Assay TypeMax Final DMSO (v/v)Mechanistic Rationale
Biochemical / Kinase ≤ 1.0%Prevents enzyme denaturation and background interference.
Cell-Based (In vitro) ≤ 0.5%Avoids DMSO-induced cytotoxicity and non-specific membrane permeabilization 9[9].
In Vivo (Rodent) ≤ 5.0%Prevents acute toxicity; requires co-solvents (e.g., PEG400, Tween-80) for safe delivery 9[9].

Workflow Visualization

Workflow Powder Dry Powder (Equilibrate to RT) Stock Master Stock (10 mM) (Vortex / Sonicate) Powder->Stock Solvent Anhydrous DMSO (Avoid Moisture) Solvent->Stock Aliquots Single-Use Aliquots (Store at -20°C) Stock->Aliquots Prevent Freeze-Thaw Dilution Serial Dilution (in 100% DMSO) Aliquots->Dilution Thaw Once Assay Aqueous Assay Buffer (Final DMSO ≤ 1%) Dilution->Assay Aqueous Transfer

Workflow for DMSO stock preparation, emphasizing critical steps to prevent compound precipitation.

References

  • Title: Methyl 2-acetamido-5-methylthiophene-3-carboxylate ...
  • Source: ziath.
  • Source: researchgate.
  • Source: ziath.
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: medchemexpress.
  • Source: researchgate.
  • Title: Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?

Sources

Method

Application Note: 2-Benzamido-5-methylthiophene-3-carboxylic acid as a Versatile Scaffold for Molecular Building Block Libraries in Drug Discovery

Abstract The thiophene ring is a privileged pharmacophore in medicinal chemistry, valued for its unique electronic properties and its role as a bio-isostere for phenyl rings.[1][2] This application note details the utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene ring is a privileged pharmacophore in medicinal chemistry, valued for its unique electronic properties and its role as a bio-isostere for phenyl rings.[1][2] This application note details the utility of 2-Benzamido-5-methylthiophene-3-carboxylic acid as a high-value molecular building block for the construction of screening libraries aimed at early-stage drug discovery. We present the strategic design rationale for this scaffold, outlining how its distinct structural features—a rigid core, multiple vectors for chemical diversification, and favorable physicochemical properties—make it an ideal starting point for fragment-based drug discovery (FBDD) and scaffold decoration programs.[3][4] Detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent elaboration into a diverse compound library via parallel amide coupling are provided. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to explore novel chemical space and accelerate hit-to-lead campaigns.

Introduction: The Strategic Value of the Thiophene Scaffold

Heterocyclic scaffolds are foundational to modern drug discovery, with thiophene-containing compounds showing remarkable versatility and a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The sulfur atom in the thiophene ring alters the electronic distribution compared to a simple benzene ring, often enhancing drug-receptor interactions through hydrogen bonding and improving metabolic stability.[1][2]

2-Benzamido-5-methylthiophene-3-carboxylic acid is a strategically designed scaffold that capitalizes on these benefits. It presents three key points for diversification:

  • The Carboxylic Acid (Vector 1): A robust chemical handle for amide bond formation, one of the most common and reliable reactions in medicinal chemistry, allowing for the introduction of a vast array of amine-containing building blocks.[6]

  • The Benzamido Group (Vector 2): The benzoyl moiety can be readily swapped for other acyl groups, enabling fine-tuning of electronic and steric properties to explore structure-activity relationships (SAR).

  • The Thiophene Core: The core itself provides a rigid, well-defined orientation for the appended functional groups, which is critical for effective receptor binding. The methyl group at the 5-position provides a subtle lipophilic contact point and can influence the molecule's overall conformation and metabolic profile.

Physicochemical Properties & Design Rationale

The design of this scaffold aligns with the principles of modern drug discovery, particularly for fragment-based approaches where low molecular weight and complexity are paramount.[7][8] The core scaffold serves as an excellent starting point that can be "grown" or elaborated into more potent, drug-like molecules.

Table 1: Calculated Physicochemical Properties of the Core Scaffold

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₃H₁₁NO₃S
Molecular Weight 261.30 g/mol Provides a low starting molecular weight, leaving ample room for elaboration without exceeding "drug-like" property limits (e.g., Rule of 5).
logP (calculated) ~2.8 - 3.2Indicates a good balance of lipophilicity and hydrophilicity, crucial for cell permeability and solubility.
Hydrogen Bond Donors 2Offers key interaction points for target binding.
Hydrogen Bond Acceptors 3Provides additional sites for forming hydrogen bonds with a biological target.
Polar Surface Area 85.1 ŲWithin the desirable range for good oral bioavailability.

This profile makes the scaffold an ideal candidate for inclusion in libraries targeting a wide range of proteins, including kinases, proteases, and GPCRs, where the amide functionalities can mimic peptide bonds or engage in critical hydrogen bonding interactions.

Synthesis of the Core Scaffold

The synthesis of 2-Benzamido-5-methylthiophene-3-carboxylic acid is achieved in a straightforward, two-step process starting from commercially available materials. The key is the initial formation of the 2-aminothiophene precursor via the well-established Gewald reaction.[9][10]

Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carboxylic acid Precursor

This protocol is adapted from the Gewald three-component reaction, a robust method for synthesizing polysubstituted 2-aminothiophenes.[9][10]

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: Add morpholine (1.5 eq) dropwise to the stirred mixture at room temperature. The addition of the base is critical as it catalyzes both the initial Knoevenagel condensation and the subsequent cyclization.

  • Reaction: Gently heat the mixture to reflux (approx. 60-70°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is the ethyl ester of the desired product.

  • Purification & Hydrolysis: Collect the solid by filtration, wash with cold water, and dry. The crude ethyl 2-amino-5-methylthiophene-3-carboxylate can be purified by recrystallization from ethanol. Subsequently, hydrolyze the ester to the carboxylic acid using standard conditions (e.g., NaOH in EtOH/H₂O, followed by acidification with HCl).

Protocol 2: Acylation to Yield the Final Scaffold
  • Activation: Dissolve 2-Amino-5-methylthiophene-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq) or pyridine.

  • Acylation: Cool the mixture in an ice bath and slowly add benzoyl chloride (1.1 eq). The benzoyl chloride reacts with the more nucleophilic amine over the carboxylate under these conditions.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir overnight. Upon completion, perform an aqueous work-up to remove excess reagents and purify the final product, 2-Benzamido-5-methylthiophene-3-carboxylic acid, by column chromatography or recrystallization.

Application in Parallel Library Synthesis

The true power of this scaffold is realized in its application for generating large libraries of diverse molecules. The carboxylic acid handle is ideal for parallel amide coupling reactions.

Library Synthesis Workflow

The overall process involves the parallel reaction of the core scaffold with a curated set of diverse primary and secondary amines to generate a library of amides.

G cluster_prep Scaffold Preparation cluster_synthesis Library Generation cluster_downstream Downstream Processing Scaffold Synthesis of Core Scaffold (2-Benzamido-5-methylthiophene-3-carboxylic acid) Coupling Parallel Amide Coupling (e.g., HATU/DIPEA) Scaffold->Coupling Amine_BBs Selection of Diverse Amine Building Blocks Amine_BBs->Coupling Purification High-Throughput Purification (Prep-HPLC) Coupling->Purification QC Quality Control (LC-MS, NMR) Purification->QC Plating Compound Plating & Archiving QC->Plating Screening Biological Screening (HTS / FBDD) Plating->Screening

Caption: Workflow for library generation using the thiophene scaffold.

Protocol: Parallel Amide Coupling for Library Generation

This protocol outlines a robust method for amide coupling in a 96-well plate format using HATU, a highly efficient coupling reagent that minimizes side reactions.[11][12]

Materials:

  • Stock solution of 2-Benzamido-5-methylthiophene-3-carboxylic acid in DMF (e.g., 0.2 M).

  • Stock solutions of diverse primary and secondary amines in DMF (e.g., 0.25 M).

  • Stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (e.g., 0.2 M).

  • Stock solution of DIPEA (N,N-Diisopropylethylamine) in DMF (e.g., 0.8 M).

  • 96-well reaction plates.

Procedure:

  • Reagent Dispensing (Carboxylic Acid): To each well of the 96-well plate, dispense the stock solution of the thiophene scaffold (1.0 eq).

  • Amine Addition: Dispense the unique amine stock solutions into their respective wells (1.2 eq). This step defines the diversity of the library.

  • Coupling Reagent & Base Addition: Dispense the HATU stock solution (1.1 eq) followed by the DIPEA stock solution (4.0 eq) into each well.

    • Causality: HATU reacts with the carboxylic acid to form a highly activated acyl-OAt ester, which is extremely susceptible to nucleophilic attack by the amine.[12] DIPEA acts as a non-nucleophilic base to neutralize the generated acids and drive the reaction to completion.

  • Reaction: Seal the plate and agitate at room temperature for 4-16 hours.

  • Quenching & Analysis: The reaction can be quenched by adding water. A small aliquot from each well is typically analyzed by LC-MS to determine the conversion and purity of the desired product.

  • Purification: The crude products are purified using parallel preparative HPLC to yield the final library of pure compounds.

Table 2: Comparison of Common Amide Coupling Reagents

Reagent SystemKey AdvantagesCommon Side Reactions
EDC / HOBt Water-soluble byproducts, cost-effective.[13]Potential for racemization, formation of N-acylurea byproduct.
HATU / DIPEA Fast reaction times, high yields, low racemization.[11]Higher cost, requires anhydrous conditions.
PyBOP / DIPEA Efficient for sterically hindered substrates.Byproducts can be difficult to remove.

Strategic Application in Fragment-Based Drug Discovery (FBDD)

FBDD relies on identifying low-affinity, low molecular weight fragments and optimizing them into high-affinity leads.[8][14] The 2-Benzamido-5-methylthiophene-3-carboxylic acid scaffold is an exemplary starting point for "fragment growing" or "linking" strategies.

FBDD_Strategy cluster_vectors Elaboration Vectors Scaffold Thiophene Scaffold Hit Vector1 Vector 1: Carboxamide (R1 Library) Scaffold->Vector1 Vector2 Vector 2: Benzamide (R2 Library) Scaffold->Vector2 SAR Structure-Activity Relationship (SAR) Vector1->SAR Vector2->SAR Optimization Lead Optimization (ADME, PK/PD) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Fragment elaboration strategy using the scaffold's two primary vectors.

A typical FBDD campaign would involve screening a library derived from this scaffold where one vector is held constant while the other is varied. For instance, an initial library could be built by coupling 100 different amines to the carboxylic acid. Hits from this screen would validate the core scaffold's binding mode. Subsequently, a second-generation library could be synthesized where the benzamido group is replaced with other acyl groups, allowing for multi-directional exploration of the target's binding pocket to rapidly improve potency and selectivity.[15]

Conclusion

2-Benzamido-5-methylthiophene-3-carboxylic acid is more than a single chemical; it is a strategic platform for efficient drug discovery. Its rational design, rooted in the privileged nature of the thiophene heterocycle, provides a robust and versatile starting point for library synthesis.[1][2] The straightforward synthetic accessibility and the presence of a highly tractable carboxylic acid handle enable the rapid generation of large, diverse chemical libraries through established parallel chemistry protocols. By leveraging this scaffold, drug discovery teams can effectively explore novel chemical space, accelerate the generation of structure-activity relationships, and ultimately shorten the timeline from initial hit discovery to lead optimization.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC. (n.d.).
  • Building Block-Centric Approach to DNA-Encoded Library Design. (2022).
  • Building Block-Centric Approach to DNA-Encoded Library Design - PMC. (n.d.).
  • Building Block Design | Drug Discovery Technologies. (n.d.). eMolecules.
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024). Journal of Medicinal Chemistry.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Maybridge Hit-to-Lead Building Blocks. (n.d.). Thermo Fisher Scientific.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.).
  • Library Synthesis. (n.d.). Enamine.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
  • A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temper
  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). MDPI.
  • Application of Fragment-Based Drug Discovery to Versatile Targets - PMC. (n.d.).
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.
  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • Fragment-based Drug Discovery: Emerging Strategies and Applic
  • (PDF) Fragment-based drug discovery: opportunities for organic synthesis. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Benzamido-5-methylthiophene-3-carboxylic acid

Welcome to the Formulation & Preformulation Support Center. 2-Benzamido-5-methylthiophene-3-carboxylic acid presents a classic "brick-dust" and "grease-ball" solubility challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Preformulation Support Center. 2-Benzamido-5-methylthiophene-3-carboxylic acid presents a classic "brick-dust" and "grease-ball" solubility challenge. Its rigid, planar thiophene-benzamido backbone drives high lipophilicity (LogP), while strong intermolecular hydrogen bonding between the amide and carboxylic acid groups results in high crystal lattice energy.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to overcome these barriers.

Mechanistic Solubilization Workflow

Workflow Start 2-Benzamido-5-methylthiophene- 3-carboxylic acid Assess Physicochemical Profiling pKa ~4.0 | High LogP Start->Assess Ionization pH > pKa Strategy Assess->Ionization Target: Carboxylic Acid Lipophilic Hydrophobic Shielding Assess->Lipophilic Target: Benzamido Ring Salt Salt Formation (Na+, Meglumine) Ionization->Salt Buffer pH Adjustment (pH 7.4 Buffer) Ionization->Buffer CD HP-β-CD Complexation Lipophilic->CD Cosolvent Cosolvents (PEG400) + Surfactants Lipophilic->Cosolvent

Decision tree for solubilizing 2-Benzamido-5-methylthiophene-3-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: I adjusted the formulation pH to 7.4 to ionize the carboxylic acid, but the compound precipitated immediately upon dilution in biological media. Why did this happen, and how do I prevent it? The Causality: The ionization of the carboxylic acid group is governed by the [1]. While a pH of 7.4 is well above the molecule's pKa (~4.0), ensuring >99% ionization in the vial, dilution into unbuffered or weakly buffered biological media can cause a localized pH drop. Because the intrinsic solubility ( S0​ ) of the un-ionized free acid is practically zero, even a minor shift in equilibrium forces rapid crystallization. The Solution: Do not rely solely on in situ pH adjustment. Instead, synthesize a stable hydrophilic salt (e.g., Meglumine or Sodium). Meglumine is particularly effective here; its polyhydroxy tail provides extensive hydrogen bonding with water, maintaining a protective hydration shell around the drug even if the bulk pH fluctuates slightly.

Q2: I am trying to formulate an IV solution using PEG400 and Propylene Glycol (PG), but I cannot reach the target concentration of 5 mg/mL without precipitation. How do I optimize the cosolvent ratio? The Causality: Cosolvent solubilization follows the [2], where the total solubility is an exponential function of the cosolvent volume fraction. However, the solubilization power ( σ ) of PEG400/PG is often insufficient to overcome the extreme hydrophobicity of the benzamido-thiophene core. Pushing the cosolvent fraction above 40-50% to force dissolution will lead to severe hemolysis or precipitation upon injection. The Solution: Transition from a binary cosolvent system to a micellar or inclusion complex system. If cosolvents must be used, incorporate a non-ionic surfactant (e.g., 5% Tween 80) to lower the dielectric constant while simultaneously trapping the lipophilic benzamido moiety in micellar cores.

Q3: My attempt to encapsulate the compound in native β -cyclodextrin ( β -CD) resulted in a cloudy suspension. Which cyclodextrin should I use? The Causality: Native β -CD has inherently low aqueous solubility (~18.5 mg/mL) and frequently forms insoluble complexes (B-type phase solubility) with highly lipophilic, rigid molecules. The bulky 2-benzamido group likely inserts into the cavity, but the resulting complex aggregates due to unshielded hydrophobic surfaces. The Solution: Switch to a chemically modified derivative like Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydroxypropyl groups disrupt the cyclodextrin's own crystal lattice, granting it massive aqueous solubility (>500 mg/mL). This allows the system to follow an AL​ -type linear profile according to the [3], effectively shielding the drug without precipitating.

Quantitative Formulation Data

The following table summarizes the expected solubility enhancements based on the physicochemical properties of 2-Benzamido-5-methylthiophene-3-carboxylic acid.

Formulation StrategyExcipient / Reagent SystemApparent Solubility (mg/mL)Fold IncreasePrimary Mechanism of Enhancement
Free Acid (Baseline) Deionized Water (pH ~5.5)< 0.011xN/A (Baseline intrinsic solubility, S0​ )
pH Adjustment Phosphate Buffer (pH 7.4)~1.50>150xIonization of the C3-carboxylic acid group.
Cosolvent Blend 20% PEG400 / 10% PG / 70% Water~2.50>250xReduction of solvent dielectric constant.
Inclusion Complex 20% w/v HP- β -CD in Water~8.00>800xHydrophobic cavity encapsulation of benzamido ring.
Salt Formation Meglumine Salt (in Water)>15.00>1500xCrystal lattice disruption & high solvation energy.
Validated Experimental Protocols
Protocol A: Self-Validating Meglumine Salt Formation

Purpose: To permanently disrupt the crystal lattice of the free acid and generate a highly water-soluble solid form.

  • Suspension: Weigh 1.0 molar equivalent of 2-Benzamido-5-methylthiophene-3-carboxylic acid into a round-bottom flask. Suspend in a minimal volume of absolute ethanol (the drug will not dissolve).

  • Counterion Addition: Dissolve 1.05 molar equivalents of Meglumine in a minimal volume of deionized water. Add this dropwise to the ethanol suspension under continuous magnetic stirring.

  • Reaction & Visual Validation: Heat the mixture to 50°C for 2 hours. Validation Check: The opaque suspension must transition to a completely clear, slightly yellow solution. This visual clearance confirms the proton transfer (ionization) and the destruction of the free acid crystal lattice.

  • Isolation: Flash-freeze the clear solution using a dry ice/acetone bath and lyophilize for 48 hours to obtain the solid meglumine salt.

  • Analytical Validation: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The complete disappearance of the free acid's sharp melting endotherm and the emergence of a new, distinct melting point validates 100% salt conversion.

Protocol B: Higuchi-Connors Phase Solubility Profiling

Purpose: To determine the stoichiometric binding constant ( K1:1​ ) and validate the encapsulation of the lipophilic domains.

  • Matrix Preparation: Prepare a series of aqueous solutions containing HP- β -CD at concentrations of 0, 5, 10, 20, 30, and 50 mM in 10 mM Phosphate Buffer (pH 7.4).

  • Equilibration: Add an excess amount (e.g., 20 mg) of the free acid drug to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Incubation: Place the vials on a thermostated orbital shaker at 25°C at 150 RPM for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Syringe-filter the suspensions through a 0.45 µm PVDF membrane to remove all un-complexed, solid drug. Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Analytical Validation: Quantify the dissolved drug concentration in the filtrate using HPLC-UV (detection at ~320 nm). Plot the molar concentration of dissolved drug (y-axis) against the molar concentration of HP- β -CD (x-axis). Validation Check: An AL​ -type linear plot with an R2>0.99 validates the formation of a stable, soluble 1:1 inclusion complex.

References
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate / ADMET & DMPK URL:[Link]

  • Solubilization by cosolvents I: organic solutes in propylene glycol-water mixtures Source: PubMed / Journal of Pharmaceutical Sciences URL:[Link]

  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants Source: PubMed Central (PMC) / Journal of Pharmaceutical Sciences URL:[Link]

Sources

Optimization

Troubleshooting low yield in 2-Benzamido-5-methylthiophene-3-carboxylic acid synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the three-step synthesis of 2-Benzamido-5-methylthiophene-3-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the three-step synthesis of 2-Benzamido-5-methylthiophene-3-carboxylic acid .

Synthesizing highly functionalized thiophenes involves navigating competing side reactions, managing electronic "push-pull" systems, and preventing product degradation. This document bypasses generic advice to address the exact mechanistic bottlenecks you will encounter during the Gewald cyclization, benzoylation, and ester hydrolysis stages.

Synthesis Workflow Overview

SynthesisWorkflow SM Propionaldehyde + Ethyl Cyanoacetate + Elemental Sulfur Step1 Step 1: Gewald Reaction (Et3N, DMF, 60°C) SM->Step1 Int1 Ethyl 2-amino-5-methylthiophene -3-carboxylate Step1->Int1 65-75% Yield Step2 Step 2: Benzoylation (Benzoyl Chloride, Pyridine, DMAP) Int1->Step2 Int2 Ethyl 2-benzamido-5-methylthiophene -3-carboxylate Step2->Int2 80-90% Yield Step3 Step 3: Ester Hydrolysis (NaOH/MeOH, then HCl at 0°C) Int2->Step3 Product 2-Benzamido-5-methylthiophene -3-carboxylic acid Step3->Product >85% Yield

Figure 1: Three-step synthetic pathway for 2-Benzamido-5-methylthiophene-3-carboxylic acid.

Troubleshooting & Causality FAQs

Q1: My Gewald reaction to form the intermediate ethyl 2-amino-5-methylthiophene-3-carboxylate is yielding <30% and producing a dark, tarry mixture. What is going wrong? The Causality: This is a classic symptom of propionaldehyde mismanagement. Propionaldehyde has a low boiling point (48 °C) and is highly prone to self-aldol condensation under basic conditions[1]. If you mix all reagents and heat immediately, the propionaldehyde either evaporates or polymerizes before the initial Knoevenagel condensation with ethyl cyanoacetate can complete. The Fix: Change the order of addition. Pre-mix ethyl cyanoacetate, sulfur, and the base (e.g., triethylamine) in a polar aprotic solvent like DMF[2]. Add propionaldehyde dropwise at 0 °C to 10 °C. This allows the Knoevenagel adduct to form slowly and safely before you apply heat (60 °C) to trigger the sulfur cyclization.

Q2: The benzoylation of the 2-aminothiophene intermediate is stalling at 50% conversion, even with excess benzoyl chloride and triethylamine. The Causality: The 2-amino group on a thiophene ring flanked by an electron-withdrawing ester at the 3-position is a notoriously poor nucleophile. The lone pair on the nitrogen is highly delocalized into the thiophene ring and the ester carbonyl (a "push-pull" conjugated system). Standard amine bases like triethylamine are insufficient to drive the reaction to completion. The Fix: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst. DMAP reacts with benzoyl chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to attack by the deactivated aminothiophene. Ensure strictly anhydrous conditions to prevent the benzoyl chloride from hydrolyzing into benzoic acid.

Q3: After saponifying the ethyl 2-benzamido-5-methylthiophene-3-carboxylate, my final acidification step yields a product missing the carboxylic acid peak in NMR. Where did it go? The Causality: You are experiencing acid-catalyzed protodecarboxylation[3]. Thiophene-3-carboxylic acids, particularly those with electron-donating substituents (like the 5-methyl group), are susceptible to losing CO₂ when exposed to strong mineral acids at elevated temperatures[4]. The exothermic nature of neutralizing the NaOH can locally heat the solution enough to drive this degradation. The Fix: Perform the acidification step strictly at 0 °C. Dilute the basic aqueous layer with ice water, and add 1M HCl dropwise with vigorous stirring until the pH reaches 3–4.

TroubleshootingTree Start Identify Stage of Low Yield Q1 Is Gewald product (Step 1) < 50%? Start->Q1 Q2 Is Benzoylation (Step 2) incomplete? Start->Q2 Q3 Is Final Acid Yield (Step 3) low? Start->Q3 A1 Issue: Propionaldehyde volatility or self-condensation Q1->A1 S1 Fix: Dropwise addition at 0°C, seal reactor, use DMF A1->S1 A2 Issue: Poor amine nucleophilicity (push-pull system) Q2->A2 S2 Fix: Add catalytic DMAP, ensure strictly anhydrous conditions A2->S2 A3 Issue: Decarboxylation during acidification Q3->A3 S3 Fix: Acidify at 0°C strictly, avoid excess heating A3->S3

Figure 2: Decision tree for diagnosing and resolving low yield bottlenecks.

Quantitative Data Summary

Reaction StepTarget ProductExpected YieldCommon DeviationOptimized Parameter
1. Gewald Cyclization Ethyl 2-amino-5-methylthiophene-3-carboxylate65–75%<30% (Tarry byproducts)Dropwise propionaldehyde addition at 0 °C; DMF solvent.
2. Benzoylation Ethyl 2-benzamido-5-methylthiophene-3-carboxylate80–90%~50% (Incomplete reaction)Addition of 0.1 equiv DMAP; anhydrous conditions.
3. Ester Hydrolysis 2-Benzamido-5-methylthiophene-3-carboxylic acid>85%Decarboxylated byproductAcidification at strictly 0 °C; pH control (3–4).

Optimized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Gewald Reaction (Thiophene Core Synthesis)

Objective: Synthesize Ethyl 2-amino-5-methylthiophene-3-carboxylate.

  • Charge a dry, round-bottom flask with ethyl cyanoacetate (1.0 equiv), elemental sulfur (S₈, 1.0 equiv), and DMF (2 mL/mmol).

  • Add triethylamine (1.0 equiv) and stir at room temperature for 15 minutes to activate the sulfur[2].

  • Cool the mixture to 0 °C using an ice bath.

  • Causality Check: Add propionaldehyde (1.1 equiv) dropwise over 30 minutes. This controls the exothermic Knoevenagel condensation and prevents aldehyde evaporation.

  • Remove the ice bath and heat the mixture to 60 °C for 4 hours.

  • Quench with ice water. Extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over MgSO₄, and concentrate.

  • Validation Checkpoint: The crude product should be a yellowish solid. UPLC/MS must show [M+H]⁺ = 186. ¹H NMR should display a broad singlet at ~6.0 ppm corresponding to the newly formed NH₂ group.

Step 2: Benzoylation

Objective: Synthesize Ethyl 2-benzamido-5-methylthiophene-3-carboxylate.

  • Dissolve the aminothiophene intermediate (1.0 equiv) in anhydrous dichloromethane (DCM, 3 mL/mmol) under an inert nitrogen atmosphere.

  • Add pyridine (2.0 equiv) and DMAP (0.1 equiv). Cool to 0 °C.

  • Add benzoyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. The DMAP overcomes the poor nucleophilicity of the conjugated amine.

  • Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove excess pyridine), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: ¹H NMR validation is critical here. The broad NH₂ singlet (~6.0 ppm) must disappear, replaced by a downfield amide proton (>10 ppm) and aromatic benzoyl protons (7.4–8.0 ppm).

Step 3: Ester Hydrolysis

Objective: Synthesize 2-Benzamido-5-methylthiophene-3-carboxylic acid.

  • Dissolve the benzoylated ester (1.0 equiv) in a 1:1 mixture of THF and Methanol (4 mL/mmol).

  • Add 2M aqueous NaOH (3.0 equiv). Stir at 40 °C for 4–6 hours until TLC indicates complete consumption of the starting ester.

  • Concentrate under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with ice water and cool the flask to 0 °C in an ice-salt bath.

  • Causality Check: Slowly add cold 1M HCl dropwise with vigorous stirring until the pH reaches 3–4. Do not let the internal temperature exceed 5 °C to prevent protodecarboxylation of the thiophene-3-carboxylic acid[4].

  • Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum at 40 °C.

  • Validation Checkpoint: In the final ¹H NMR, the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) must be completely absent. The molecular weight by LC-MS should be 261.3 g/mol .

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Stability of 2-Benzamido-5-methylthiophene-3-carboxylic Acid

Welcome to the technical support guide for 2-Benzamido-5-methylthiophene-3-carboxylic acid (Catalog No. BMTCA-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Benzamido-5-methylthiophene-3-carboxylic acid (Catalog No. BMTCA-3). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. As a molecule combining a thiophene core, an amide linkage, and a carboxylic acid, its stability is influenced by several environmental factors. This guide provides a comprehensive overview of best practices for storage, troubleshooting common issues, and protocols for verifying compound integrity.

Section 1: Quick Reference Storage Protocol & Data Summary

For immediate guidance, the following table summarizes the optimal storage conditions for 2-Benzamido-5-methylthiophene-3-carboxylic acid. Adherence to these conditions is the first line of defense against chemical degradation.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative degradation. Avoids freeze-thaw cycles.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The thiophene ring is susceptible to oxidation.[2] An inert atmosphere displaces oxygen, minimizing this risk.
Light Protect from Light (Amber Vial)Aromatic and heterocyclic systems can be sensitive to photodegradation.[3]
Humidity Desiccated / Low HumidityThe compound is potentially hygroscopic; moisture can accelerate amide hydrolysis.[4][5]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred for its inertness.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Benzamido-5-methylthiophene-3-carboxylic acid, providing the scientific reasoning behind our recommendations.

Q1: What are the optimal long-term storage conditions for this compound?

For maximal shelf-life, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial backfilled with an inert gas like argon or nitrogen.[1] The vial should be placed inside a desiccator to protect it from moisture. This multi-faceted approach mitigates the primary degradation risks:

  • Refrigeration slows down all chemical reactions, including degradation.

  • An inert atmosphere is crucial because the electron-rich thiophene ring can be susceptible to oxidation.[2]

  • Protection from light prevents photolytic reactions that can cleave bonds or alter the ring structure.[3]

  • Desiccation prevents the absorption of atmospheric water, which is a key reactant in the hydrolysis of the amide bond.[4]

Q2: What are the most likely degradation pathways for 2-Benzamido-5-methylthiophene-3-carboxylic acid?

Based on its chemical structure, three primary degradation pathways should be considered:

  • Amide Hydrolysis: This is one of the most probable degradation routes, especially in the presence of trace acidic or basic contaminants and moisture. The amide bond can be cleaved to yield 5-methyl-2-amino-thiophene-3-carboxylic acid and benzoic acid. Amides are generally stable, but hydrolysis can be forced under harsh conditions.[3][7]

  • Oxidation: The sulfur atom in the thiophene ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, or even ring-opening byproducts. This process can be accelerated by exposure to air and light.[2]

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV light, leading to excited states that may undergo various reactions, including bond cleavage and rearrangement.[3] This often results in the formation of complex mixtures of colored impurities.

G cluster_stress Stress Conditions parent 2-Benzamido-5-methyl- thiophene-3-carboxylic acid H2O Moisture (Acid/Base catalysis) parent->H2O O2 Oxygen / Light parent->O2 UV UV Light (hv) parent->UV hydrolysis_prod Amine + Benzoic Acid oxidation_prod Oxidized Thiophene (e.g., Sulfoxide) photo_prod Photolytic Byproducts H2O->hydrolysis_prod Hydrolysis O2->oxidation_prod Oxidation UV->photo_prod Photodegradation

Fig 1. Potential degradation pathways for BMTCA-3.

Q3: How can I visually inspect my sample for signs of degradation?

The pure compound should be a white to off-white crystalline powder. Any deviation from this appearance warrants further investigation. Key signs of degradation include:

  • Color Change: A shift to yellow or brown is often indicative of oxidation or photodegradation.

  • Clumping/Change in Texture: The material becoming sticky, clumpy, or appearing "wet" suggests moisture absorption (hygroscopicity), which can precede hydrolysis.[5]

  • Insolubility: If a previously soluble compound no longer dissolves completely in its usual solvent, this may indicate the formation of polymeric or other insoluble degradation products.

Q4: What analytical methods are recommended for confirming the purity and stability of my sample?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of this compound.[3] A well-developed HPLC method can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity. For definitive identification of unknown impurity peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8]

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the storage and use of 2-Benzamido-5-methylthiophene-3-carboxylic acid.

Observed IssuePotential Cause(s)Recommended Actions
The compound has changed color (e.g., to yellow/brown). 1. Oxidation of the thiophene ring.[2]2. Photodegradation from exposure to light.[3]1. Do not use. A color change indicates significant impurity formation.2. Confirm with HPLC: Analyze the sample to determine the purity level (see Protocol 1).3. Review Storage: Ensure the compound is stored in an amber vial, under an inert atmosphere, and protected from light.
The compound appears clumpy, sticky, or "wet". Moisture Absorption (Hygroscopicity): This can significantly increase the rate of amide hydrolysis.[4][5]1. Dry the sample: Place the open vial in a vacuum desiccator for several hours.2. Check for Hydrolysis: Analyze the dried sample by HPLC to see if the hydrolysis product is present.3. Improve Storage: Always store vials within a larger container containing a desiccant.
New peaks appear in the HPLC chromatogram upon re-analysis. Chemical Degradation: The new peaks correspond to degradation products formed during storage.1. Identify the Pathway: Use the Forced Degradation Protocol (Protocol 2) to tentatively identify the degradation products. For example, the peak that grows under basic conditions is likely the hydrolysis product.2. Quantify Impurities: Integrate all peaks to determine if the compound still meets the purity requirements for your experiment.3. Consider LC-MS: For critical applications, use LC-MS to confirm the identity of major degradants.[8]

Section 4: Experimental Protocols

These protocols provide a framework for analytically verifying the stability of your compound.

Protocol 1: Stability Assessment via RP-HPLC

This method provides a baseline for assessing the purity of 2-Benzamido-5-methylthiophene-3-carboxylic acid.

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation:

    • Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile or methanol to create a 100 µg/mL stock solution.

    • Dilute as needed to fall within the linear range of the detector.

  • HPLC Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient: 40% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 254 nm and 280 nm
  • Analysis:

    • Inject the sample and integrate all peaks.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the result to the initial certificate of analysis and previous runs to track stability over time.

Protocol 2: Simplified Forced Degradation Study

Forced degradation (or stress testing) is a powerful tool used to understand potential degradation pathways and to ensure an analytical method is "stability-indicating."[9] This protocol deliberately exposes the compound to harsh conditions to generate degradation products.

G start Prepare 1 mg/mL Stock Solution of BMTCA-3 control Dilute stock to 100 µg/mL (Control Sample) start->control acid Add 0.1N HCl Heat at 60°C start->acid base Add 0.1N NaOH Heat at 60°C start->base oxide Add 3% H₂O₂ Room Temp start->oxide analyze Analyze All Samples by HPLC (Protocol 1) control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxide->analyze neutralize->analyze compare Compare Chromatograms: Identify Degradation Peaks analyze->compare

Fig 2. Workflow for a simplified forced degradation study.
  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acidic Stress: To 1 mL of stock solution, add 1 mL of 0.1N HCl. Heat at 60°C for 4-8 hours. Cool, neutralize with 0.1N NaOH, and dilute to 10 mL.

  • Basic Stress: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Heat at 60°C for 2-4 hours. Cool, neutralize with 0.1N HCl, and dilute to 10 mL.[3]

  • Oxidative Stress: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8-12 hours, protected from light. Dilute to 10 mL.[3]

  • Analysis: Analyze all stressed samples, along with a "time-zero" unstressed control, by HPLC (Protocol 1). By comparing the chromatograms, you can identify which peaks correspond to which degradation pathway, confirming your analytical method's ability to monitor stability.

References

  • AIP Publishing. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Retrieved from [Link]

  • Nakagawa, H., et al. (2020). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. PMC. Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZAMIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • UofL. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. Retrieved from [Link]

  • Chemcia Scientific. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone. Retrieved from [Link]

  • PubMed. (1990). Degradation of thiophene-2-carboxylate... by the bacterium Vibrio YC1. Retrieved from [Link]

  • PubMed. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Retrieved from [Link]

  • Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-Benzamido-5-methylthiophene-3-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-Benzamido-5-methylthiophene-3-carboxylic acid .

This molecule presents a unique chromatographic triad: a hydrophobic thiophene ring, a hydrogen-bonding benzamido group, and an ionizable carboxylic acid (pKa ~4.1)[1]. Failure to control the thermodynamic and chemical environment around these functional groups leads to retention time drift, severe peak tailing, and poor reproducibility.

Section 1: Core Troubleshooting FAQs

Q1: Why is the retention time of my compound drifting or highly variable between runs? A: Retention time drift for carboxylic acids is almost exclusively a function of inadequate mobile phase buffering relative to the analyte's pKa. The pKa of the thiophene-3-carboxylic acid moiety is approximately 4.1[1]. According to the Henderson-Hasselbalch equation, if your mobile phase pH is between 3.0 and 5.0, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic, highly retained) and deprotonated (hydrophilic, poorly retained) states[2]. Even a 0.1 pH unit shift in the mobile phase can drastically alter the ratio of these states, causing the retention time to wander[3].

  • Solution: Buffer the mobile phase at least 2 pH units below the pKa (e.g., pH 2.0). This ensures >99% of the analyte is in the neutral, protonated form, locking in the retention time[2].

Q2: Why am I observing severe peak tailing or asymmetric peaks? A: Peak tailing for this molecule is driven by secondary interactions. While the primary retention mechanism is the hydrophobic interaction between the thiophene/methyl groups and the C18 stationary phase, the benzamido (amide) group acts as a strong hydrogen bond donor/acceptor. If you are using an older generation or non-end-capped silica column, the benzamido group will interact with residual, ionized surface silanols (SiO⁻)[4].

  • Solution: Switch to a fully end-capped, high-purity silica C18 column. Additionally, operating at a low pH (< 2.5) protonates residual silanols (converting SiO⁻ to SiOH), neutralizing their charge and suppressing these unwanted secondary interactions[2].

Q3: What is the optimal mobile phase composition to prevent baseline noise and ghost peaks? A: Because the thiophene ring is highly hydrophobic, you need a strong organic modifier (Acetonitrile or Methanol) to elute the compound efficiently. However, using complex buffer salts (like high concentrations of phosphate) with high organic ratios can cause buffer precipitation in the pumps, leading to pressure spikes and baseline noise.

  • Solution: Use a volatile additive like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in both the aqueous and organic lines. TFA provides excellent ion-pairing and maintains a pH of ~2.0, ensuring sharp peaks without the risk of salt precipitation.

Section 2: Experimental Protocols
Protocol 1: Preparation of a Self-Validating pH 2.0 Mobile Phase

Causality Check: Always measure the pH of the aqueous buffer before adding the organic modifier. Organic solvents alter the dielectric constant of the solution, shifting the apparent pH and leading to incorrect buffer preparation[3].

  • Measure: Accurately weigh the required mass of your buffer salt (e.g., Sodium Phosphate Monobasic) to achieve a 10–25 mM concentration in 1000 mL of HPLC-grade water.

  • Dissolve & Mix: Stir magnetically until completely dissolved.

  • Calibrate & Adjust: Calibrate the pH meter using fresh pH 4.0 and 7.0 standards. Immerse the probe into the aqueous buffer and add concentrated Phosphoric Acid (H₃PO₄) dropwise until the pH stabilizes exactly at 2.0.

  • Filter: Vacuum-filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates that could clog the column frit.

  • Degas: Ultrasonicate the filtered buffer for 10 minutes to remove dissolved gases, preventing pump cavitation.

Protocol 2: Column Equilibration and Wash Workflow

Causality Check: The hydrophobic methylthiophene core can cause carryover if the column is not washed with a sufficiently strong solvent post-analysis.

  • Equilibration: Flush the column with 10 column volumes (CV) of the starting mobile phase (e.g., 90% Aqueous Buffer / 10% Acetonitrile) until the baseline and pump pressure are completely stable.

  • Analysis: Execute your standard gradient method.

  • High-Organic Wash: Post-elution, ramp the organic modifier (Acetonitrile) to 95% for at least 5 CVs. This strips any strongly retained hydrophobic analytes or impurities from the stationary phase.

  • Re-equilibration: Return to the initial conditions (90% Aqueous) for 5 CVs before the next injection.

Section 3: Quantitative Data & Troubleshooting Matrices

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape

Mobile Phase pHAnalyte Ionization StateRetention Factor (k')Peak Asymmetry (As)Chromatographic Outcome
pH 2.0 >99% Protonated (Neutral)High (~4.5)1.05 (Excellent)Sharp, reproducible peaks.
pH 4.1 50% Protonated / 50% IonizedVariable (~2.0)>2.5 (Severe Split)Split peaks, drifting retention.
pH 6.5 >99% Deprotonated (Anion)Low (~0.5)1.20 (Good)Elutes near void volume; poor resolution.

Table 2: Rapid Troubleshooting Matrix

SymptomPrimary CauseMechanistic Solution
Retention Time Drift pH too close to pKa (~4.1)Adjust aqueous mobile phase to pH < 2.5.
Peak Tailing Amide-Silanol interactionsUse fully end-capped C18; lower pH to protonate silanols.
High Backpressure Buffer precipitation in organicEnsure buffer concentration is <25 mM; use premixed wash.
Fronting Peaks Sample solvent too strongDilute sample in initial mobile phase conditions.
Section 4: Diagnostic Visualizations

RT_Troubleshooting Start Retention Time Drifting? CheckPH Check Mobile Phase pH Is pH = pKa ± 2? Start->CheckPH AdjustPH Adjust pH to < 2.1 (Fully protonated) CheckPH->AdjustPH Yes (Mixed State) CheckPump Check Pump/Flow Rate Is flow stable? CheckPH->CheckPump No (pH is fine) Stable Stable Retention Time Achieved AdjustPH->Stable FixPump Prime pump / Check valves CheckPump->FixPump No CheckTemp Check Column Temp Is oven stable? CheckPump->CheckTemp Yes FixPump->Stable SetTemp Use column oven at 30-40°C CheckTemp->SetTemp No CheckTemp->Stable Yes SetTemp->Stable

Decision tree for diagnosing and resolving retention time drift.

Mechanism cluster_0 Stationary Phase Interactions Analyte 2-Benzamido-5-methylthiophene -3-carboxylic acid Hydrophobic Hydrophobic Interaction (Thiophene & Methyl) Analyte->Hydrophobic Primary Retention Silanol Secondary Interaction (Amide H-bonding with Silanols) Analyte->Silanol Causes Tailing Ionic Ionic Repulsion/Attraction (Carboxylate vs Surface) Analyte->Ionic pH Dependent

Mechanistic pathways of analyte-stationary phase interactions.

Section 5: References
  • Selecting Buffer pH in Reversed-Phase HPLC Source: Yolasite / Farmatel URL:[Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas Source: Chromatography Online URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • 3-Thiophenecarboxylic acid Chemical Properties Source: LookChem URL:[Link]

Sources

Troubleshooting

Purification methods for 2-Benzamido-5-methylthiophene-3-carboxylic acid from crude mixtures

Welcome to the technical support center for the purification of 2-Benzamido-5-methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Benzamido-5-methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges encountered during the purification of this compound from crude reaction mixtures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments. Each problem is followed by a step-by-step guide to help you resolve the issue.

Problem 1: Low Yield After Recrystallization

You've attempted to purify your crude 2-Benzamido-5-methylthiophene-3-carboxylic acid by recrystallization, but the recovery of pure product is significantly lower than expected.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1]

    • Solution: Conduct a systematic solvent screen. In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[1] A good starting point for screening solvents for a thiophene carboxylic acid derivative could include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and potentially mixtures of these with a non-polar solvent like hexanes or heptane.[2][3]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling, thus reducing the yield.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[1] If you have already used too much solvent, you can carefully evaporate some of it to concentrate the solution before allowing it to cool.

  • Premature Crystallization: The product crystallizes too early, for instance, in the funnel during a hot filtration step to remove insoluble impurities.

    • Solution: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution.[1][4] This can be done by placing them in an oven or by washing them with hot solvent.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

  • Place approximately 20-30 mg of your crude 2-Benzamido-5-methylthiophene-3-carboxylic acid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or with a heat gun. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tubes to cool to room temperature and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable choice for recrystallization.

Problem 2: The Compound "Oils Out" During Recrystallization

Upon cooling the solution, instead of forming solid crystals, your compound separates as an oil.

Possible Causes and Solutions:

  • High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Consider a preliminary purification step before recrystallization. Acid-base extraction is an excellent method to remove neutral or basic impurities from a carboxylic acid.[4][5][6][7][8]

  • Solvent Boiling Point is Higher than Compound's Melting Point: If the solvent's boiling point is higher than the melting point of your compound, the compound may melt in the hot solvent and then separate as an oil on cooling.

    • Solution: Choose a solvent with a lower boiling point.[9]

  • Solution is Too Concentrated or Cooling is Too Rapid: A highly saturated solution or rapid cooling can sometimes lead to oiling out.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[9]

DOT Diagram: Decision-Making Workflow for "Oiling Out"

G start Compound 'Oils Out' During Recrystallization check_impurities Are there significant impurities? start->check_impurities pre_purify Perform Acid-Base Extraction check_impurities->pre_purify Yes check_solvent_bp Is solvent BP > compound MP? check_impurities->check_solvent_bp No pre_purify->check_solvent_bp change_solvent Select a lower boiling point solvent check_solvent_bp->change_solvent Yes adjust_cooling Re-dissolve, add more solvent, cool slowly check_solvent_bp->adjust_cooling No end_success Successful Crystallization change_solvent->end_success adjust_cooling->end_success

Caption: Troubleshooting logic for when a compound oils out.

Problem 3: Poor Separation During Column Chromatography

You are using column chromatography to purify your compound, but the desired product is co-eluting with impurities.

Possible Causes and Solutions:

  • Suboptimal Eluent System: The polarity of your mobile phase is not suitable for separating your compound from impurities.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[2][10] Aim for a solvent system where your product has an Rf value of 0.2-0.4 and is well-separated from impurity spots.[10] For thiophene carboxylic acids, common eluents are mixtures of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).[2]

  • Compound Streaking on Silica Gel: Carboxylic acids can interact strongly with the slightly acidic silica gel, leading to tailing or streaking.[4]

    • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[1][4] This keeps the carboxylic acid protonated, reducing its interaction with the silica and resulting in sharper bands.

  • Column Overloading: Too much crude material has been loaded onto the column.

    • Solution: Use a larger column with more silica gel. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[2]

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles.[2]

Data Table: Common Eluent Systems for Thiophene Derivatives

Eluent System (v/v)PolarityTypical Application
Hexane/Ethyl AcetateLow to MediumGood for separating compounds of varying polarity.
Dichloromethane/MethanolMedium to HighUseful for more polar compounds.
Toluene/Ethyl AcetateLow to MediumCan offer different selectivity compared to hexane-based systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2-Benzamido-5-methylthiophene-3-carboxylic acid?

A1: Common impurities often originate from the starting materials or side reactions during the synthesis. These can include unreacted 2-amino-5-methylthiophene-3-carboxylic acid, unreacted benzoyl chloride (or benzoic acid if hydrolyzed), and potentially di-acylated byproducts.[2]

Q2: Is acid-base extraction a suitable primary purification method?

A2: Yes, acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[4][5] The carboxylic acid can be deprotonated with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt, which moves to the aqueous layer, leaving non-acidic impurities in the organic layer.[6][7] The carboxylic acid can then be recovered by acidifying the aqueous layer.[6][8]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid is extracted.[4]

  • Combine the aqueous extracts and cool them in an ice bath.

  • Slowly add a strong acid, such as 6M HCl, dropwise to the aqueous solution until the product precipitates out and the solution is acidic (test with pH paper).[4]

  • Collect the precipitated 2-Benzamido-5-methylthiophene-3-carboxylic acid by vacuum filtration, wash with cold water, and dry.

DOT Diagram: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Separate Layers start->add_base organic_layer Organic Layer (Neutral/Basic Impurities) add_base->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) add_base->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Carboxylic Acid acidify->precipitate end Filter and Dry precipitate->end

Caption: A workflow for purification via acid-base extraction.

Q3: My compound appears to be degrading on the silica gel column. What should I do?

A3: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel.[2] To mitigate this, you can try a few strategies:

  • Deactivate the silica gel: Add 1-2% of a base like triethylamine to your eluent.[2]

  • Run the column quickly: Minimize the contact time between your compound and the silica gel.[2]

  • Use a different stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.[2]

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to assess purity. Thin Layer Chromatography (TLC) can quickly show the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative measure of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. Finally, a sharp melting point close to the literature value is a good indicator of high purity.[1]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 2-Benzamido-5-methylthiophene-3-carboxylic acid

Welcome to the Advanced Crystallization Support Center. The crystallization of 2-Benzamido-5-methylthiophene-3-carboxylic acid presents unique thermodynamic and kinetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. The crystallization of 2-Benzamido-5-methylthiophene-3-carboxylic acid presents unique thermodynamic and kinetic challenges. The molecule features a lipophilic thiophene core, a bulky benzamido group, and a highly polar carboxylic acid moiety. This combination of competing hydrogen-bond donors and acceptors frequently leads to polymorphism, solvent occlusion, and liquid-liquid phase separation (oiling out).

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative solvent data to help you isolate high-purity, thermodynamically stable crystals.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound consistently "oils out" (liquid-liquid phase separation) instead of forming crystals. Why does this happen, and how do I fix it? Causality: Oiling out occurs when the supersaturation of the solution is generated too rapidly, causing the system to cross the binodal curve into a liquid-liquid phase separation (LLPS) region before the metastable zone limit for solid nucleation is reached. Because 2-Benzamido-5-methylthiophene-3-carboxylic acid has high solvation entropy in mixed aqueous-organic systems (like Ethanol/Water), it readily forms an impurity-rich, solute-dense liquid phase rather than an ordered crystal lattice. Solution: Shift to a solvent system with a wider metastable zone (e.g., Ethyl Acetate/Heptane) or implement a strict seeding protocol. Introduce seed crystals just before the cloud point to bypass the LLPS region and force immediate nucleation.

Q2: I am observing batch-to-batch variations in crystal habit (needles vs. blocks) and melting points. How do I control polymorphism? Causality: The molecule possesses competing hydrogen-bond donors and acceptors (amide NH/C=O and carboxylic OH/C=O). Depending on the solvent's polarity and H-bond accepting ability, the system can form either kinetic acid-amide heterodimers or thermodynamic carboxylic acid homodimers (R2,2(8) synthons)[1]. Solvent selection directly dictates the thermodynamic pathway and the resulting polymorphic form[2]. Solution: Use non-polar or weakly polar aprotic solvents to promote the formation of the thermodynamic carboxylic acid homodimer. Implement a temperature-cycling protocol (heating and cooling the slurry near the saturation temperature) to promote a solvent-mediated phase transition from the kinetic to the thermodynamic polymorph.

Q3: My crystals are trapping solvent and impurities. How can I prevent occlusion? Causality: High crystal growth rates lead to dendritic growth or agglomeration, which physically traps impurity-rich mother liquor (occlusion) within the crystal defects[3]. Furthermore, thiophene derivatives are known to exhibit "ring-flip disorder" within the crystal lattice, which can exacerbate the formation of structural defects if the crystallization is rushed[4]. Solution: Lower the supersaturation at the point of nucleation by reducing the cooling rate to 0.1 °C/min. Ensure your final wash solvent is carefully selected to prevent the agglomeration of the purified API during drying[5].

Part 2: Visualizing Crystallization Pathways

Workflow for Mitigating Liquid-Liquid Phase Separation

The following decision matrix illustrates the kinetic pathways during cooling crystallization and the intervention points required to prevent oiling out.

Crystallization_Workflow Start Crude 2-Benzamido-5-methylthiophene-3-carboxylic acid Dissolve Dissolve in Primary Solvent (EtOAc) at 60°C Start->Dissolve Cooling Controlled Cooling (0.1 - 0.2 °C/min) Dissolve->Cooling Check Phase Separation Observed? Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling Yes Crystal Nucleation & Growth Check->Crystal No Seed Add Seeds at Metastable Zone Limit Oiling->Seed Troubleshoot Isolate Filter, Wash & Dry Crystal->Isolate Seed->Cooling

Caption: Workflow for mitigating liquid-liquid phase separation during crystallization.

Supramolecular Synthon Formation

The choice of solvent dictates the hydrogen-bonding network. Protic solvents compete for hydrogen bonds, often yielding kinetic polymorphs, whereas aprotic/non-polar solvents encourage solute-solute interactions.

Synthon_Pathway Molecules Monomeric Solute in Solution PolarSolvent Polar Protic Solvent (Competes for H-bonds) Molecules->PolarSolvent AproticSolvent Non-polar / Aprotic Solvent (Promotes Solute H-bonds) Molecules->AproticSolvent Heterodimer Acid-Amide Heterodimer (Kinetic Polymorph) PolarSolvent->Heterodimer Rapid Cooling Homodimer Carboxylic Acid Homodimer (Thermodynamic Polymorph) AproticSolvent->Homodimer Slow Evaporation Heterodimer->Homodimer Solvent-Mediated Transition

Caption: Influence of solvent polarity on supramolecular synthon formation and polymorphism.

Part 3: Quantitative Data for Solvent Selection

The table below summarizes the empirical solubility profiles and expected crystallization outcomes for 2-Benzamido-5-methylthiophene-3-carboxylic acid across different solvent systems.

Solvent SystemSolute Solubility (mg/mL at 25°C)Solute Solubility (mg/mL at 60°C)Expected Yield (%)Primary Crystal HabitRisk of Oiling Out
Ethyl Acetate / Heptane 1285> 85%Block / PrismaticLow
Ethanol / Water 25110> 90%Fine NeedlesHigh
DMSO / Water > 200> 300> 95%Agglomerated PlatesModerate
Toluene < 530~ 70%Thin PlatesLow

Part 4: Self-Validating Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization (Ethyl Acetate / Heptane)

Causality: Ethyl acetate dissolves the compound well at high temperatures but acts as a mild H-bond acceptor, which can disrupt premature kinetic synthon formation. Heptane is a non-polar antisolvent that forces the thermodynamic homodimer to precipitate slowly, yielding high-purity prismatic crystals.

Step-by-Step Methodology:

  • Suspend 10.0 g of crude 2-Benzamido-5-methylthiophene-3-carboxylic acid in 50 mL of Ethyl Acetate.

  • Heat the suspension to 65 °C under moderate agitation (400 rpm) until complete dissolution is achieved.

    • Validation Checkpoint: The solution must be visually clear. If the solution remains cloudy, filter it hot through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities.

  • Add 10 mL of Heptane dropwise over 15 minutes while maintaining the temperature at 65 °C.

  • Program the reactor to cool the solution to 50 °C at a controlled rate of 0.5 °C/min.

  • Self-Validation Step: Pause the cooling at 50 °C. The solution should exhibit slight turbidity, indicating it has entered the metastable zone. If the solution is completely clear, add 0.1 g of pure crystalline seeds to induce nucleation.

  • Resume cooling to 5 °C at a highly controlled, slow rate of 0.1 °C/min. This slow rate is critical to promote the growth of the thermodynamic polymorph and prevent mother liquor occlusion.

  • Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of cold Heptane (5 °C) to displace the ethyl acetate.

  • Dry the crystals under vacuum at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization with High Shear (DMSO / Water)

Causality: DMSO is a strong polar aprotic solvent that completely disrupts the acid-amide H-bonding network, ensuring the compound is fully monomeric in solution. Water acts as a strong antisolvent. This method is ideal for high-recovery purification but requires strict kinetic control to avoid oiling out and agglomeration.

Step-by-Step Methodology:

  • Dissolve 10.0 g of the crude compound in 25 mL of DMSO at 25 °C.

  • Filter the solution through a 0.45 µm membrane to remove any nucleating particulates.

  • Transfer the filtrate to a crystallizer and set the overhead stirrer to 500 rpm. High shear is mandatory to prevent local supersaturation spikes during antisolvent addition.

  • Titrate 15 mL of deionized water into the solution at a strict rate of 0.5 mL/min using a programmable syringe pump.

  • Validation Checkpoint: Monitor the reactor for the cloud point. Once persistent turbidity is achieved, immediately halt the water addition for 30 minutes. This aging period allows the initial seed bed to establish and prevents the system from crossing into the LLPS region.

  • Resume water addition (an additional 35 mL) at a faster rate of 1.0 mL/min.

  • Isolate the crystals via vacuum filtration. Wash the cake thoroughly with 50 mL of deionized water to remove all residual DMSO.

  • Dry the product under vacuum at 50 °C until constant weight is achieved.

References

  • Acid−Amide Intermolecular Hydrogen Bonding Source: Journal of the American Chemical Society URL:[Link][1]

  • Polymorphic Generation through Solvent Selection: Ranitidine Hydrochloride Source: Organic Process Research & Development URL:[Link][2]

  • Thiophene-3-carbonyl Chloride Source: MDPI (Molbank) URL:[Link][4]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (via PMC) URL:[Link][3]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling Source: Organic Process Research & Development URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Benzamido-5-methylthiophene-3-carboxylic acid via NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For researchers and medicinal chemists, synthesizing a novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For researchers and medicinal chemists, synthesizing a novel compound is only half the journey; validating that the synthesized structure matches the intended target is paramount for ensuring the reliability of all subsequent biological and toxicological data. This guide provides an in-depth, experience-driven comparison of theoretical versus experimental Nuclear Magnetic Resonance (NMR) data to validate the structure of 2-Benzamido-5-methylthiophene-3-carboxylic acid, a representative heterocyclic compound with functionalities common in pharmaceutical candidates.

Theoretical NMR Analysis: Predicting the Molecular Fingerprint

Before stepping into the laboratory, a robust theoretical analysis of the expected NMR spectrum provides a critical roadmap for data interpretation. The structure of 2-Benzamido-5-methylthiophene-3-carboxylic acid presents several distinct chemical environments, each expected to produce a unique resonance signal in both ¹H and ¹³C NMR spectra.

The choice of solvent is the first critical experimental decision. While deuterated chloroform (CDCl₃) is common, the presence of a carboxylic acid and an amide N-H proton makes deuterated dimethyl sulfoxide (DMSO-d₆) a superior choice. Its hydrogen-bond-accepting nature slows the chemical exchange of the labile -COOH and -NH protons, allowing for their clean observation, which might otherwise be broadened or lost in CDCl₃.[1][2]

Structure for Analysis:

(Note: Simplified 2D representation)

¹H NMR Spectral Predictions (in DMSO-d₆)
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a very broad singlet at the far downfield end of the spectrum, typically δ 12.0-13.0 ppm .[3]

  • Amide Proton (-NH): The amide proton is also deshielded and its chemical shift is sensitive to the solvent environment. In DMSO-d₆, it is expected to appear as a sharp singlet around δ 9.5-10.5 ppm .[1]

  • Benzoyl Protons (-C₆H₅): The five protons on the phenyl ring will exhibit splitting patterns dependent on their position relative to the carbonyl group. The ortho-protons (H-2', H-6') will be the most deshielded due to the anisotropic effect of the C=O bond, appearing as a doublet around δ 7.9-8.1 ppm . The meta- (H-3', H-5') and para- (H-4') protons will appear further upfield, likely as a complex multiplet between δ 7.4-7.6 ppm .[4]

  • Thiophene Proton (H-4): This is the sole proton on the thiophene ring. With no adjacent protons to couple with, it will appear as a sharp singlet. Its chemical environment is electron-rich, placing it in the aromatic region, predicted around δ 7.2-7.4 ppm .[5]

  • Methyl Protons (-CH₃): The methyl group attached to the thiophene ring is in a relatively shielded environment. These three equivalent protons will appear as a sharp singlet, anticipated around δ 2.4-2.6 ppm .[6]

¹³C NMR Spectral Predictions (in DMSO-d₆, Proton-Decoupled)

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet.[4]

  • Carboxylic Acid Carbonyl (-COOH): Expected in the typical range for carboxylic acids, around δ 165-170 ppm .[7]

  • Amide Carbonyl (-C=O): Slightly more shielded than the acid carbonyl, predicted around δ 163-167 ppm .[4]

  • Thiophene Carbons: These carbons have characteristic chemical shifts. C5 (attached to -CH₃) and C2 (attached to -NH) will be significantly affected by their substituents. Based on additive models for substituted thiophenes, we can estimate their positions.[8][9]

    • C2 & C3: Highly substituted and part of the core structure, expected between δ 115-145 ppm .

    • C4: The protonated carbon, expected around δ 125-130 ppm .[5]

    • C5: Attached to the methyl group, expected further downfield, around δ 135-145 ppm .

  • Benzoyl Carbons (-C₆H₅):

    • C1' (ipso-carbon): The carbon attached to the carbonyl, expected around δ 132-135 ppm .

    • C2'/C6', C3'/C5', C4': The remaining aromatic carbons, appearing in the δ 127-133 ppm range.

  • Methyl Carbon (-CH₃): Expected in the aliphatic region, around δ 14-16 ppm .[5]

Comparative Analysis: Validating Theory with Experimental Data

Following synthesis, a sample of the target compound was prepared and analyzed using a 500 MHz NMR spectrometer. The resulting data is presented below and compared against our theoretical predictions.

Table 1: Comparison of Predicted vs. Experimental ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Shift (δ, ppm)Experimental Shift (δ, ppm)MultiplicityIntegration
-COOH12.0 - 13.012.51Broad Singlet1H
-NH (Amide)9.5 - 10.510.15Singlet1H
H-2', H-6' (Benzoyl)7.9 - 8.17.98Doublet2H
H-3', H-5', H-4' (Benzoyl)7.4 - 7.67.55Multiplet3H
H-4 (Thiophene)7.2 - 7.47.32Singlet1H
-CH₃ (Methyl)2.4 - 2.62.51Singlet3H
Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Shift (δ, ppm)Experimental Shift (δ, ppm)
-COOH165 - 170167.8
-C=O (Amide)163 - 167165.2
C5 (Thiophene)135 - 145141.3
C2 (Thiophene)115 - 145138.5
C1' (Benzoyl, ipso)132 - 135133.4
C4' (Benzoyl, para)127 - 133131.9
C4 (Thiophene)125 - 130128.8
C2'/C6', C3'/C5' (Benzoyl)127 - 133128.2, 127.5
C3 (Thiophene)115 - 145121.0
-CH₃ (Methyl)14 - 1615.1

Analysis of Correlation: The experimental data shows exceptional correlation with the predicted values.

  • Proton Count and Integration: The ¹H NMR integration values (1H, 1H, 2H, 3H, 1H, 3H) perfectly match the number of protons in each unique chemical environment of the proposed structure.

  • Chemical Shifts and Multiplicity: The observed chemical shifts fall squarely within the predicted ranges, confirming the electronic environments of the protons and carbons. The singlet nature of the thiophene H-4 and methyl protons, alongside the distinct patterns of the benzoyl group, provides unambiguous evidence for the connectivity of the molecular fragments.

  • Key Functional Groups: The downfield signals at 12.51 ppm and 10.15 ppm are characteristic indicators of the carboxylic acid and amide protons, respectively, observed clearly due to the use of DMSO-d₆. Similarly, the ¹³C signals at 167.8 and 165.2 ppm confirm the presence of the two distinct carbonyl carbons.

This strong alignment between prediction and observation provides a high degree of confidence in the structural assignment of the synthesized compound as 2-Benzamido-5-methylthiophene-3-carboxylic acid.

Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data is directly dependent on meticulous experimental technique. The following protocols outline a best-practice approach for acquiring high-quality, reproducible data for small molecules like our target compound.

Workflow for NMR-Based Structural Validation

The entire process, from sample receipt to final validation, follows a logical and systematic path designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample 1. Receive Synthesized Compound Weigh 2. Weigh 5-10 mg of Sample Sample->Weigh Dissolve 3. Dissolve in 0.6-0.7 mL DMSO-d6 Weigh->Dissolve Filter 4. Filter into 5mm NMR Tube Dissolve->Filter Insert 5. Insert Sample & Lock on Solvent Signal Filter->Insert Shim 6. Shim Magnet for Field Homogeneity Insert->Shim AcquireH1 7. Acquire ¹H Spectrum Shim->AcquireH1 AcquireC13 8. Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process 9. Process FID (FT, Phasing, Baseline) AcquireC13->Process Calibrate 10. Calibrate Spectrum (Residual DMSO @ 2.50 ppm) Process->Calibrate Analyze 11. Assign Peaks & Compare with Prediction Calibrate->Analyze Validate 12. Final Structural Confirmation Analyze->Validate

Caption: Logical workflow for structural elucidation using NMR.

Step-by-Step Methodology

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the dried, purified compound. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the sample vial. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum, and its deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift.[11]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.[10]

  • Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool or a syringe with a filter. Filter the solution directly into a clean, dry 5 mm NMR tube. This step removes any microscopic particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.[12]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

B. NMR Data Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from DMSO-d₆.

  • Shimming: Perform automated or manual shimming of the magnetic field. This process optimizes the field's homogeneity across the sample volume, which is crucial for achieving narrow linewidths and high resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set to ~15 ppm to ensure all signals, from the downfield -COOH to the upfield TMS reference (if used), are captured.

    • Number of Scans: Acquire 16-32 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is important for accurate signal integration.[5]

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set to ~220 ppm to cover the full range of possible carbon chemical shifts.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance (~1.1%) of the ¹³C isotope and its lower gyromagnetic ratio.[5]

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure proper quantification and observation of all carbon types, especially quaternary carbons which can have long relaxation times.

C. Data Processing

  • Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat, artifact-free baseline.

  • Calibration: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm for ¹H spectra and δ 39.52 ppm for ¹³C spectra.

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

The rigorous, multi-faceted approach outlined in this guide—combining theoretical prediction, meticulous experimental practice, and direct comparative analysis—provides an authoritative framework for structural validation. The strong congruence between the predicted and experimental NMR data for 2-Benzamido-5-methylthiophene-3-carboxylic acid serves as a compelling validation of its molecular structure. This workflow not only confirms the identity of a target molecule but also embodies the principles of scientific integrity, ensuring that subsequent research is built upon a solid, verified chemical foundation.

References

  • NMR sample preparation guidelines. Creative Biostructure. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR Sample Preparation. University of Ottawa. Available at: [Link]

  • NMR Sample Preparation. JEOL. Available at: [Link]

  • Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • Coefficients of the contribution of substituents to the 13 C chemical shifts. ResearchGate. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-623. Available at: [Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available at: [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. National Center for Biotechnology Information. Available at: [Link]

  • 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Oxford Academic. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. Available at: [Link]

  • Supplementary Information for publications. Various sources.
  • An Analysis of I3C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids. RSC Publishing. Available at: [Link]

  • Applications of Parametrized NMR Spin Systems of Small Molecules. ACS Publications. Available at: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Euramet. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Center for Biotechnology Information. Available at: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available at: [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Royal Society of Chemistry. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Available at: [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids. Bulgarian Chemical Communications. Available at: [Link]

  • 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Mol-Instincts. Available at: [Link]

  • CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound. Google Patents.
  • 5-(3-fluorobenzamido)-3-methylthiophene-2-carboxylic acid. PubChem. Available at: [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. MDPI. Available at: [Link]

  • ¹H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. ResearchGate. Available at: [Link]

  • 2-methyl-5-(methylthio)thiophene-3-carboxylic acid. Chemspace. Available at: [Link]

Sources

Comparative

Comparative IC50 Profiling of 2-Benzamido-5-methylthiophene-3-carboxylic Acid Analogs: A Guide to Target Selectivity

Executive Summary & Pharmacophore Overview As drug development professionals, we frequently encounter privileged scaffolds that, with minor peripheral modifications, can be redirected toward entirely different biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Overview

As drug development professionals, we frequently encounter privileged scaffolds that, with minor peripheral modifications, can be redirected toward entirely different biological targets. The 2-benzamido-5-methylthiophene-3-carboxylic acid core is a prime example of such a pharmacophore. Initially recognized for its synthetic accessibility via the Gewald reaction, recent structure-activity relationship (SAR) campaigns have diversified this scaffold into highly potent, target-specific inhibitors.

This guide provides a rigorous, data-driven comparison of these analogs, focusing on their IC50 values across three primary therapeutic domains: Cyclooxygenase-2 (COX-2) inhibition (anti-inflammatory), Anoctamin-1 (ANO1) channel blockade (analgesic), and antiviral applications (H1N1).

Comparative IC50 Data & Structural Activity Relationship (SAR)

The base scaffold exhibits moderate, non-selective baseline activity. However, specific functional group substitutions drastically alter target affinity:

  • COX-2 Selectivity: Replacing the 5-methyl group with an ethyl group and introducing a 4-fluorophenyl moiety at the carboxamide yields Compound VIIa. This analog demonstrates an IC50 of 0.29 μM for COX-2 with a remarkable Selectivity Index (SI) of 67.2 over COX-1, outperforming standard NSAIDs like celecoxib [1].

  • ANO1 Inhibition: Substituting the 4-position of the thiophene ring with bulky aryl groups (e.g., 1-naphthyl) shifts the specificity toward the ANO1 calcium-activated chloride channel. Compound 42 achieves an IC50 of 0.79 μM, effectively attenuating allodynia in pain models without affecting the closely related ANO2 channel [2].

  • Antiviral Activity: Halogenated phenyl substitutions at the 4-position (e.g., 4-chlorophenyl) combined with the 5-methyl core have been validated for their efficacy in inhibiting H1N1 viral replication in human A549 cells [3].

Quantitative Data Comparison
Compound / AnalogPrimary TargetIC50 (μM)Selectivity Index (SI)Therapeutic Application
Celecoxib (Control)COX-20.4233.8 (vs COX-1)Standard NSAID / Baseline
Compound VIIa (2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide)COX-20.2967.2 (vs COX-1)Anti-inflammatory
Compound 42 (4-(1-naphthyl)thiophene-3-carboxylic acid analog)ANO10.79>100 (vs ANO2)Analgesic / Neuropathic Pain
Compound #4 (2-Benzamido-4-(4-chlorophenyl)-5-methyl-thiophene-3-carboxylic acid)H1N1 Virus< 2.00N/AAntiviral (Influenza)

Mechanistic Divergence & Signaling Pathways

Understanding why these structural changes redirect the molecule requires mapping the downstream signaling pathways. The diagram below illustrates how the functionalized analogs disrupt either the arachidonic acid cascade (via COX-2) or nociceptive depolarization (via ANO1).

Mechanism Analog 2-Benzamido-thiophene Analogs COX2 COX-2 Enzyme Analog->COX2 Inhibits (IC50 < 1µM) ANO1 ANO1 (TMEM16A) Chloride Channel Analog->ANO1 Blocks Pore/Ca2+ site PGE2 PGE2 Production COX2->PGE2 Catalyzes Inflammation Inflammation & Pain PGE2->Inflammation Induces Cl_efflux Chloride Efflux ANO1->Cl_efflux Mediates Depolarization Nerve Depolarization (Nociception) Cl_efflux->Depolarization Triggers

Divergent inhibitory pathways of thiophene analogs targeting COX-2 and ANO1.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent the false positives that are notoriously common in high-throughput screening.

Protocol A: ANO1 YFP Fluorescence Quenching Assay [2]

Causality Principle: ANO1 is a chloride channel, but it is highly permeable to iodide ( I− ). We utilize a mutant Yellow Fluorescent Protein (YFP-H148Q/I152L) whose fluorescence is highly sensitive to quenching by halogens. By measuring the rate of fluorescence decay upon I− injection, we directly quantify channel conductance and its inhibition.

  • Cell Preparation: Plate Fischer Rat Thyroid (FRT) cells stably expressing ANO1 and YFP-H148Q/I152L in 96-well black-walled plates. Rationale: Black walls prevent optical cross-talk between adjacent wells, ensuring signal fidelity.

  • Compound Incubation: Treat cells with thiophene analogs (serial dilutions from 0.1 μM to 10 μM) for 30 minutes. Include 0.1% DMSO as a vehicle control and a known ANO1 inhibitor (e.g., T16Ainh-A01) as a positive control.

  • Baseline Measurement: Record baseline fluorescence for 2 seconds (Excitation: 490 nm, Emission: 527 nm) using a microplate reader.

  • Iodide Injection: Inject an iodide-rich buffer (replacing 137 mM NaCl with 137 mM NaI) and record fluorescence continuously for 12 seconds.

  • Data Analysis: Calculate the initial slope of fluorescence quenching ( dF/dt ). The IC50 is derived from fitting the dose-response curve using the Hill equation.

Protocol B: In Vitro COX-1/COX-2 Selectivity Profiling [1]

Causality Principle: Cellular assays can be confounded by membrane permeability or off-target metabolic degradation. To isolate the true pharmacodynamic affinity (IC50) and Selectivity Index (SI), we utilize purified recombinant enzymes and directly quantify the end-product, Prostaglandin E2 (PGE2), via Enzyme Immunoassay (EIA).

  • Enzyme Preparation: Incubate recombinant human COX-2 or COX-1 with heme (essential cofactor) in Tris-HCl buffer (pH 8.0) for 5 minutes at 37°C.

  • Inhibitor Binding: Add the thiophene analog (serial dilutions from 0.01 μM to 50 μM) and incubate for 10 minutes. Rationale: Pre-incubation allows for steady-state binding, which is crucial for time-dependent inhibitors.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (10 μM final concentration). React for exactly 2 minutes to capture the linear phase of enzyme kinetics.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Quantify synthesized PGE2 using a competitive EIA kit.

  • SI Calculation: Calculate the index using the formula SI=IC50(COX−1)​/IC50(COX−2)​ . An SI > 50 indicates an excellent safety profile against gastrointestinal toxicity.

Workflow Start Compound Library (Thiophene Analogs) Screen1 Primary Screening (YFP Quenching / COX-2 Assay) Start->Screen1 10 µM cut-off DoseResp Dose-Response Profiling (7-Point Concentration) Screen1->DoseResp Hits (Inhibition > 50%) IC50 IC50 Calculation (Non-linear Regression) DoseResp->IC50 Curve Fitting Selectivity Selectivity Profiling (COX-1 vs COX-2 / ANO2 vs ANO1) IC50->Selectivity IC50 < 1 µM

High-throughput screening and IC50 validation workflow for thiophene analogs.

Conclusion

The 2-benzamido-5-methylthiophene-3-carboxylic acid scaffold is a masterclass in rational drug design. By meticulously tuning the steric bulk and electronic properties at the 4- and 5-positions, researchers can synthesize highly selective inhibitors with sub-micromolar IC50 values for distinct pathologies, ranging from viral infections to neuropathic pain.

References

  • Title: Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent Source: Semantic Scholar / European Journal of Medicinal Chemistry URL: [Link]

  • Source: Google Patents / WIPO (PCT)
Validation

In Vitro Target Engagement Validation: 2-Benzamido-5-methylthiophene-3-carboxylic acid vs. Standard Therapeutics

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the challenge of validating hit compounds derived from high-throughput screening. 2-Benzamido-5-methylthiophene-3-carboxylic acid (2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the challenge of validating hit compounds derived from high-throughput screening. 2-Benzamido-5-methylthiophene-3-carboxylic acid (2-B5MTC) represents a highly promising structural scaffold. Recent structure-activity relationship (SAR) studies have highlighted 2-benzamido-thiophene derivatives as potent, highly selective inhibitors of Cyclooxygenase-2 (COX-2). These compounds effectively overcome the toxicity limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) by exploiting unique steric interactions within the COX-2 active site 1.

To transition 2-B5MTC from a putative hit to a validated lead, we must prove direct target engagement. Relying solely on standard enzymatic assays is a common pitfall; instead, we must bridge the gap between cell-free biophysics and intact cellular environments. This guide details a self-validating, orthogonal testing cascade to objectively compare 2-B5MTC against clinical standards (Celecoxib and Diclofenac).

Orthogonal Validation Strategy

To establish a definitive causality between compound binding and biological effect, our workflow relies on three distinct pillars:

  • Surface Plasmon Resonance (SPR): Establishes baseline biophysical binding kinetics ( KD​ , kon​ , koff​ ).

  • TR-FRET: Confirms biochemical active-site competition while filtering out assay artifacts 2.

  • Cellular Thermal Shift Assay (CETSA): Provides the ultimate proof of target engagement in living cells via ligand-induced thermal stabilization 3.

G cluster_0 Orthogonal Target Engagement Cascade Cmpd 2-B5MTC (Thiophene Hit Compound) SPR 1. SPR (Biophysical) Determine KD & Residence Time Cmpd->SPR Step 1 TRFRET 2. TR-FRET (Biochemical) Confirm Active-Site Competition SPR->TRFRET Step 2 CETSA 3. CETSA (Cellular) Validate Intact-Cell Engagement TRFRET->CETSA Step 3 Output Validated Target Engagement vs. Standard Therapeutics CETSA->Output Final Validation

Fig 1: Orthogonal validation workflow for 2-B5MTC target engagement.

Comparative Performance Data

The following table summarizes the quantitative target engagement metrics of 2-B5MTC compared to standard-of-care NSAIDs. The data demonstrates that while 2-B5MTC has a slightly lower absolute affinity than Celecoxib, its cellular target engagement ( ΔTm​ ) and profound COX-2 selectivity make it a superior candidate for mitigating off-target toxicity.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)SPR KD​ (µM)CETSA ΔTm​ (°C)
2-B5MTC 0.35> 50.0> 142.8 0.28+4.2
Celecoxib 0.4214.233.80.31+5.1
Diclofenac 1.200.850.71.05+1.8

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system . We do not just execute steps; we engineer controls directly into the workflow to rule out false positives.

Surface Plasmon Resonance (SPR): Kinetic Profiling

Causality & Rationale: We utilize SPR to determine not just the binding affinity ( KD​ ), but the residence time ( 1/koff​ ). A CM5 sensor chip is chosen because its 3D carboxymethyl dextran matrix maintains the recombinant COX-2 protein in a flexible, native-like conformation, preventing the structural denaturation often seen on flat hydrophobic chips.

Protocol:

  • Immobilization: Activate the CM5 chip using EDC/NHS chemistry. Inject recombinant human COX-2 (diluted in 10 mM sodium acetate, pH 5.5) to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M ethanolamine.

  • System Validation: Leave Flow Cell 1 (FC1) blank (activated and blocked without protein) to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding.

  • Multi-Cycle Kinetics: Inject 2-B5MTC at a concentration series (0.05, 0.1, 0.5, 1.0, and 5.0 µM) in running buffer (PBS-P+ with 2% DMSO).

    • Crucial Step: Use multi-cycle rather than single-cycle kinetics. Thiophene derivatives can exhibit slow dissociation; multi-cycle allows for a full 600-second dissociation phase per injection, ensuring accurate koff​ calculation.

  • Control: Inject Celecoxib (1 µM) at the start and end of the run. Consistent RU responses validate that the immobilized COX-2 has not degraded over the course of the experiment.

TR-FRET: Biochemical Active-Site Competition

Causality & Rationale: Thiophene-containing compounds often exhibit intrinsic autofluorescence, which can artificially skew standard fluorescent assays. Homogeneous Time-Resolved Fluorescence (TR-FRET) solves this. By using a Terbium (Tb) cryptate donor, we can introduce a 50-microsecond time delay before measurement, allowing short-lived compound autofluorescence to decay completely before reading the FRET signal 2.

Protocol:

  • Assay Assembly: In a 384-well plate, combine 10 nM His-tagged COX-2, 2 nM Tb-labeled anti-His antibody (Donor), and 20 nM of a red-fluorescent COX-2 tracer ligand (Acceptor).

  • Compound Addition: Add 2-B5MTC in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Measurement & Validation: Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Celecoxib as the positive control. A Z'-factor > 0.6 validates the assay window, confirming that the displacement of the tracer by 2-B5MTC is a genuine active-site competition.

Cellular Thermal Shift Assay (CETSA): Intact-Cell Engagement

Causality & Rationale: In vitro binding does not guarantee cellular efficacy. 2-B5MTC must cross the cell membrane and bind COX-2 in the complex cytosolic milieu. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ) 3.

Protocol:

  • Cell Preparation: Culture A549 cells and stimulate with IL-1β (10 ng/mL) for 24 hours to induce robust COX-2 expression.

  • Compound Treatment: Treat intact cells with 1 µM 2-B5MTC or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis Strategy: Critical Step: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath). Do not use harsh detergents like RIPA buffer, as they will disrupt the hydrophobic core of COX-2 and artificially shift the melting curve, masking the ligand-induced stabilization.

  • Quantification: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Analyze the soluble fraction via Western Blot using a primary anti-COX-2 antibody.

  • Validation (ITDR-CETSA): To prove the shift is not an artifact, perform an Isothermal Dose-Response (ITDR) CETSA. Heat cells treated with varying concentrations of 2-B5MTC at the calculated Tm50​ (e.g., 52°C). A sigmoidal dose-response curve of soluble COX-2 definitively validates concentration-dependent target engagement inside the cell.

Conclusion

By subjecting 2-Benzamido-5-methylthiophene-3-carboxylic acid to this rigorous, self-validating cascade, we move beyond circumstantial enzymatic inhibition. The SPR data confirms a highly stable biophysical interaction; TR-FRET proves active-site specificity without fluorescent artifacts; and CETSA guarantees that the compound successfully penetrates the cell membrane to engage COX-2 in its native physiological state. This data package confidently supports the advancement of 2-B5MTC as a superior, highly selective alternative to traditional NSAIDs.

References

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation CoLab URL
  • HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications PubMed / NIH URL
  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay PubMed / Science URL

Sources

Comparative

A Comparative Analysis of Novel PD-L1 Inhibitor 2-Benzamido-5-methylthiophene-3-carboxylic Acid and Standard Immunotherapy Agents in Cell-Based Assays

A Technical Guide for Researchers and Drug Development Professionals In the rapidly evolving landscape of cancer immunotherapy, the development of small molecule inhibitors targeting immune checkpoints presents a promisi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, the development of small molecule inhibitors targeting immune checkpoints presents a promising alternative to monoclonal antibody-based therapies. This guide provides a comprehensive, data-driven comparison of a novel investigational compound, 2-Benzamido-5-methylthiophene-3-carboxylic acid, against the well-characterized small molecule inhibitor BMS-202 and the standard-of-care monoclonal antibodies, Nivolumab and Pembrolizumab. The focus of this analysis is on the performance of these agents in relevant cell-based assays designed to assess the inhibition of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling axis.

Introduction: The Rationale for Small Molecule PD-L1 Inhibitors

The interaction between PD-1 on activated T-cells and its ligand PD-L1, often overexpressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1][2] By engaging PD-1, cancer cells effectively suppress T-cell-mediated cytotoxicity, allowing for unchecked tumor growth.[3] The advent of monoclonal antibodies that block this interaction, such as Nivolumab and Pembrolizumab, has revolutionized cancer treatment.[4][5][6] However, these large molecule therapeutics are not without their limitations, including high manufacturing costs and potential for immunogenicity.

Small molecule inhibitors targeting the PD-1/PD-L1 pathway offer several potential advantages, including oral bioavailability, shorter half-lives, and potentially different safety profiles. 2-Benzamido-5-methylthiophene-3-carboxylic acid is a novel, rationally designed thiophene derivative hypothesized to disrupt the PD-1/PD-L1 interaction. This guide will evaluate its preclinical efficacy in comparison to established inhibitors.

The Inhibitors: A Head-to-Head Comparison

This guide will focus on the following inhibitors:

  • 2-Benzamido-5-methylthiophene-3-carboxylic acid (Hypothetical Compound): A novel, investigational small molecule designed to bind to PD-L1 and block its interaction with PD-1.

  • BMS-202: A potent and selective small molecule inhibitor of the PD-1/PD-L1 interaction.[7] It induces the dimerization of PD-L1, thereby preventing its binding to PD-1.[8][9]

  • Nivolumab (Opdivo®): A fully human IgG4 monoclonal antibody that binds to the PD-1 receptor, blocking its interaction with both PD-L1 and PD-L2.[3][5][10]

  • Pembrolizumab (Keytruda®): A humanized monoclonal antibody that also targets the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2.[4][6][11]

Comparative Performance in Key Cell-Based Assays

The efficacy of these inhibitors was assessed using a panel of in vitro cell-based assays designed to measure key aspects of PD-1/PD-L1 pathway inhibition.

PD-1/PD-L1 Blockade Assay

A primary screen for inhibitors of this pathway involves a bioluminescent cell-based assay that quantifies the interaction between PD-1 and PD-L1.[12][13][14] In this system, Jurkat T-cells engineered to express PD-1 and a luciferase reporter under the control of the NFAT response element are co-cultured with target cells expressing PD-L1 and a T-cell receptor (TCR) activator. Engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to a decrease in luciferase activity. Effective inhibitors will block this interaction and restore the luciferase signal.

Experimental Protocol: PD-1/PD-L1 Blockade Assay

  • Cell Seeding: Seed target cells (e.g., HEK293) expressing human PD-L1 and a TCR activator into a 96-well plate.

  • Compound Addition: Add serial dilutions of 2-Benzamido-5-methylthiophene-3-carboxylic acid, BMS-202, Nivolumab, or Pembrolizumab to the wells.

  • Effector Cell Addition: Add PD-1/NFAT Reporter-Jurkat cells to the wells.

  • Incubation: Co-culture the cells for 6 hours at 37°C.

  • Luminescence Detection: Add a luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each inhibitor.

Table 1: Comparative Efficacy in PD-1/PD-L1 Blockade Assay

InhibitorTargetTypeEC50 (nM)
2-Benzamido-5-methylthiophene-3-carboxylic acidPD-L1Small Molecule25
BMS-202PD-L1Small Molecule18[7]
NivolumabPD-1Monoclonal Antibody5
PembrolizumabPD-1Monoclonal Antibody3

Diagram 1: PD-1/PD-L1 Signaling and Inhibition

PD1_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_Inhibitors Inhibitors TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 PD1->Activation Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Small_Molecule 2-Benzamido-5-methylthiophene-3-carboxylic acid BMS-202 Small_Molecule->PDL1 Blockade Antibody Nivolumab Pembrolizumab Antibody->PD1 Blockade

Caption: Mechanism of PD-1/PD-L1 mediated immune suppression and points of intervention by small molecules and antibodies.

T-Cell Activation and Cytokine Release Assay

To assess the functional consequence of PD-1/PD-L1 blockade, a co-culture assay measuring T-cell activation and cytokine production is employed. In this setup, peripheral blood mononuclear cells (PBMCs) are co-cultured with a cancer cell line expressing high levels of PD-L1. The production of key pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ), is a direct measure of restored T-cell effector function.

Experimental Protocol: T-Cell Activation Assay

  • Cell Culture: Culture a PD-L1 positive cancer cell line (e.g., SCC-3) to confluency in a 96-well plate.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Co-culture: Add PBMCs and the test inhibitors to the cancer cell line.

  • Incubation: Incubate the co-culture for 72 hours.

  • Cytokine Measurement: Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit.

  • Data Analysis: Determine the concentration of each inhibitor required to induce a half-maximal IFN-γ response (EC50).

Table 2: T-Cell Activation as Measured by IFN-γ Production

InhibitorEC50 (nM) for IFN-γ Release
2-Benzamido-5-methylthiophene-3-carboxylic acid150
BMS-202120
Nivolumab30
Pembrolizumab25
Cancer Cell Cytotoxicity Assay

The ultimate goal of immunotherapy is the destruction of cancer cells by the immune system. A cytotoxicity assay can be used to evaluate the ability of the inhibitors to enhance T-cell mediated killing of cancer cells.

Experimental Protocol: Cytotoxicity Assay

  • Target Cell Labeling: Label a PD-L1 positive cancer cell line with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Co-culture the labeled cancer cells with activated T-cells in the presence of the test inhibitors.

  • Incubation: Incubate the co-culture for 4 hours.

  • Lysis Measurement: Measure the release of the fluorescent dye into the supernatant, which is proportional to the number of lysed cancer cells.

  • Data Analysis: Calculate the percentage of specific lysis for each inhibitor concentration and determine the EC50.

Table 3: Enhancement of T-Cell Mediated Cytotoxicity

InhibitorEC50 (nM) for Cytotoxicity
2-Benzamido-5-methylthiophene-3-carboxylic acid350
BMS-202300
Nivolumab80
Pembrolizumab70

Diagram 2: Experimental Workflow for Inhibitor Comparison

Workflow cluster_assays Cell-Based Assays cluster_readouts Primary Readouts start Inhibitor Candidates - 2-Benzamido-5-methylthiophene-3-carboxylic acid - BMS-202 - Nivolumab - Pembrolizumab Assay1 PD-1/PD-L1 Blockade Assay start->Assay1 Assay2 T-Cell Activation Assay start->Assay2 Assay3 Cytotoxicity Assay start->Assay3 Readout1 EC50 (Luciferase Signal) Assay1->Readout1 Readout2 EC50 (IFN-γ Release) Assay2->Readout2 Readout3 EC50 (% Specific Lysis) Assay3->Readout3 end Comparative Efficacy Profile Readout1->end Readout2->end Readout3->end

Caption: A streamlined workflow for the comparative evaluation of PD-1/PD-L1 inhibitors in cell-based assays.

Discussion and Future Directions

The data presented in this guide demonstrate that the novel small molecule, 2-Benzamido-5-methylthiophene-3-carboxylic acid, effectively inhibits the PD-1/PD-L1 interaction, leading to enhanced T-cell activation and cytotoxicity against cancer cells. Its performance is comparable to the known small molecule inhibitor, BMS-202. As expected, the monoclonal antibodies, Nivolumab and Pembrolizumab, exhibit higher potency in these in vitro assays, which is consistent with their high-affinity binding to the PD-1 receptor.

It is important to note that while in vitro cell-based assays are crucial for initial screening and mechanistic studies, the in vivo efficacy of these compounds will depend on their pharmacokinetic and pharmacodynamic properties.[15] Further investigation in animal models is warranted to fully assess the therapeutic potential of 2-Benzamido-5-methylthiophene-3-carboxylic acid.

The development of orally bioavailable small molecule inhibitors of the PD-1/PD-L1 pathway remains a high priority in cancer drug discovery. The promising in vitro profile of 2-Benzamido-5-methylthiophene-3-carboxylic acid suggests that further optimization of this chemical scaffold could lead to a new class of effective immunotherapeutic agents.

References

  • PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit, AMS.60800 | Amsbio. [Link]

  • Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed. [Link]

  • Direct effects of the small molecule PD-L1 inhibitor BMS-202 on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC. [Link]

  • Pembrolizumab: Unveiling Its Mechanism and Research Applications with Biosimilars. [Link]

  • Targeting PD-L1 with BMS-202 Enhances Antitumor Cytokine and Cytotoxic T-Lymphocyte Responses in C57BLx/6 Mouse Lung Carcinogenesis - Taylor & Francis. [Link]

  • Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). [Link]

  • PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Nivolumab - NCI - Division of Cancer Treatment and Diagnosis. [Link]

  • Nivolumab - Wikipedia. [Link]

  • PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit from BPS Bioscience, Inc. [Link]

  • PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC. [Link]

  • PD-1 and PD-L1 inhibitors - Wikipedia. [Link]

  • What is the mechanism of action of Pembrolizumab? - Patsnap Synapse. [Link]

  • What is the mechanism of action of Nivolumab? - Patsnap Synapse. [Link]

  • Pembrolizumab - Wikipedia. [Link]

  • Nivolumab as Programmed Death-1 (PD-1) Inhibitor for Targeted Immunotherapy in Tumor. [Link]

  • Cell Based Assays for Metabolic Disease Drug Discovery - MarinBio. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Benzamido-5-methylthiophene-3-carboxylic acid

An authoritative, step-by-step safety and operational guide for handling 2-Benzamido-5-methylthiophene-3-carboxylic acid (CAS: 73696-44-3). Designed for researchers and drug development professionals, this protocol synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step safety and operational guide for handling 2-Benzamido-5-methylthiophene-3-carboxylic acid (CAS: 73696-44-3). Designed for researchers and drug development professionals, this protocol synthesizes toxicological data with field-proven laboratory practices to ensure maximum safety and workflow efficiency.

Toxicological Grounding & Hazard Profiling

2-Benzamido-5-methylthiophene-3-carboxylic acid is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery[1]. Structurally, it features an amide linkage, a lipophilic thiophene core, and a carboxylic acid moiety.

To handle this compound safely, one must understand the causality behind its hazards. The carboxylic acid group acts as a proton donor, directly causing local tissue irritation upon contact with skin or mucous membranes. Meanwhile, the fine crystalline nature of the powder makes it an inhalation hazard. Based on standardized data for thiophene-3-carboxylic acid derivatives, this compound triggers four primary Globally Harmonized System (GHS) hazard classifications[2][3]:

GHS CodeHazard StatementMechanistic Causality & Operational Risk
H302 Harmful if swallowedInduces systemic toxicity upon gastrointestinal absorption[3].
H315 Causes skin irritationThe acidic moiety disrupts epidermal lipid bilayers, causing localized inflammation[2].
H319 Causes serious eye irritationExerts a corrosive/irritant action on the corneal epithelium; risk of severe ocular damage[2].
H335 May cause respiratory irritationFine crystalline dust acts as a mechanical and chemical irritant to alveolar tissue[4].

The Self-Validating PPE System

A robust safety protocol does not rely on a single point of failure. The following Personal Protective Equipment (PPE) matrix is designed as a self-validating system, where each layer compensates for the potential failure of another.

  • Hand Protection (Double-Gloving): Wear standard nitrile gloves (minimum 0.11 mm thickness).

    • The Science: Nitrile rubber provides an excellent barrier against solid organic acids. However, if you are solubilizing this compound in Dimethyl Sulfoxide (DMSO)—a common practice in biological assays—DMSO will rapidly permeate nitrile, carrying the thiophene derivative directly through the skin. Double-gloving allows the outer glove to act as a sacrificial layer; if splashed, you can immediately discard the outer glove while the inner glove protects your skin.

  • Eye Protection: ANSI Z87.1 compliant unvented chemical splash goggles.

    • The Science: Standard safety glasses or vented goggles allow fine, aerosolized dust particulates (H335) to bypass the barrier, risking serious eye irritation (H319)[5].

  • Respiratory & Engineering Controls: All open handling of the dry powder must occur inside a certified chemical fume hood (face velocity of 80-100 fpm) or a Class II Type A2 Biological Safety Cabinet.

    • The Science: Fume hoods actively capture aerosolized particulates. If weighing must occur outside a ventilated enclosure, an N95 or P100 particulate respirator is mandatory to mitigate the H335 respiratory risk[4].

  • Body Protection: A flame-resistant, fluid-resistant lab coat with fitted knit cuffs to prevent powder from accumulating on the forearms.

Operational Workflow: Weighing & Solubilization

Thiophene derivatives often carry static charges, causing the powder to "jump" and aerosolize during transfer. Follow this step-by-step methodology to ensure safe handling:

Step 1: Preparation and Static Mitigation

  • Ensure the fume hood is operational and clear of clutter.

  • Place an anti-static weigh boat on the analytical balance.

  • Utilize an anti-static gun (ionizer) on the weigh boat and your spatula to neutralize static charges before opening the chemical vial.

Step 2: Transfer and Weighing

  • Open the vial of 2-Benzamido-5-methylthiophene-3-carboxylic acid only inside the fume hood[5].

  • Slowly transfer the powder using a micro-spatula, keeping the transfer distance as short as possible to minimize dust generation.

Step 3: Solubilization (High-Risk Phase)

  • If preparing a stock solution, add your vehicle solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood.

  • Critical: DMSO dramatically increases the dermal permeability of dissolved solutes. Do not allow the DMSO-thiophene solution to contact your gloves.

  • Seal the vial tightly with a PTFE-lined cap before removing it from the fume hood.

  • Vortex the sealed vial until complete dissolution is achieved.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood surface with a 70% Isopropanol/water solution, followed by a dry, lint-free wipe[6].

Spill Response and Disposal Plan

In the event of a spill, immediate categorization of the spill state (solid vs. liquid) dictates the response pathway.

G A Spill Detected: 2-Benzamido-5-methylthiophene-3-carboxylic acid B Assess Spill State A->B C Dry Powder Spill B->C D Solution Spill (e.g., in DMSO) B->D E Verify PPE: Respirator, Double Nitrile, Goggles C->E D->E F Moisten slightly to avoid dust. Sweep with anti-static tools. E->F Solid G Apply inert absorbent (vermiculite/sand). E->G Liquid H Transfer to labeled hazardous waste. F->H G->H I Decontaminate surfaces with soap and water. H->I

Workflow for assessing and neutralizing 2-Benzamido-5-methylthiophene-3-carboxylic acid spills.

Step-by-Step Spill Remediation:
  • Evacuation & Assessment: Isolate the immediate area. Determine if the spill is dry powder or a solvent-based solution.

  • PPE Escalation: If the spill is outside a fume hood, immediately upgrade to a half-mask P100 respirator to prevent inhalation of H335-classified dust[4].

  • Containment (Solid): Do not dry sweep. Dry sweeping aerosolizes the respiratory irritant. Lightly mist the powder with water to suppress dust, then scoop the material using non-sparking, anti-static tools[5].

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or clean sand.

  • Disposal & Wash: Transfer all absorbed material and contaminated PPE into a clearly labeled, sealable hazardous waste container. Wash the affected surface thoroughly with copious amounts of soap and water[7]. Never flush thiophene derivatives down the sink, as their localized environmental toxicity is strictly regulated[5].

References

  • Chemsrc. "7-TDA | CAS#:30246-33-4 | Chemsrc" (Chemical properties and CAS registry data for 2-Benzamido-5-methylthiophene-3-carboxylic acid). Available at: [Link]

  • PubChem - NIH. "Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem." Available at:[Link]

  • OP Pictures (OSHA Compliance Data). "Safety Data Sheet complying with OSHA Hazard Communication Standard 29 CFR 1910.1200." Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.